Azenosertib
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(7R)-7-ethyl-7-hydroxy-5,6-dihydrocyclopenta[b]pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N8O2/c1-4-14-36-27(38)23-19-30-28(31-21-7-9-22(10-8-21)35-17-15-34(3)16-18-35)33-26(23)37(36)24-11-6-20-12-13-29(39,5-2)25(20)32-24/h4,6-11,19,39H,1,5,12-18H2,2-3H3,(H,30,31,33)/t29-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTSYWDBUVRXFF-GDLZYMKVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC2=C1N=C(C=C2)N3C4=NC(=NC=C4C(=O)N3CC=C)NC5=CC=C(C=C5)N6CCN(CC6)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(CCC2=C1N=C(C=C2)N3C4=NC(=NC=C4C(=O)N3CC=C)NC5=CC=C(C=C5)N6CCN(CC6)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2376146-48-2 | |
| Record name | ZN-C3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2376146482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azenosertib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J13XU96Z1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Azenosertib's Pivotal Role in the DNA Damage Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Azenosertib (ZN-c3) is a potent and selective, orally bioavailable small-molecule inhibitor of WEE1 kinase, a critical regulator of cell cycle checkpoints.[1][2] By targeting WEE1, this compound disrupts the normal DNA damage response (DDR), leading to the accumulation of DNA damage and forcing cancer cells into premature and catastrophic mitotic entry. This mechanism of action has demonstrated broad antitumor activity across a range of solid tumors, particularly those with existing genomic instability, such as tumors with TP53 mutations or Cyclin E1 amplification.[1][3] This technical guide provides an in-depth overview of this compound's mechanism of action within the DDR, summarizes key preclinical and clinical data, details relevant experimental protocols, and visualizes the core signaling pathways.
Introduction: The WEE1 Kinase and DNA Damage Response
The integrity of the genome is maintained by a complex network of signaling pathways collectively known as the DNA Damage Response (DDR). A key component of the DDR is the cell cycle checkpoint system, which halts cell cycle progression to allow for DNA repair.[1][2] The WEE1 kinase is a central player in this process, primarily regulating the G2/M and G1-S checkpoints.[4]
In response to DNA damage, WEE1 phosphorylates and inactivates cyclin-dependent kinases 1 and 2 (CDK1 and CDK2). This inhibition prevents the cell from entering mitosis (G2/M checkpoint) or initiating DNA synthesis (G1-S checkpoint) with damaged DNA, providing a crucial window for repair.[1][5] Many cancer cells, especially those with a defective G1 checkpoint (e.g., due to TP53 mutations), become heavily reliant on the WEE1-mediated G2/M checkpoint for survival.[6] This dependency creates a therapeutic vulnerability that can be exploited by WEE1 inhibitors like this compound.
Mechanism of Action of this compound
This compound functions by selectively inhibiting the kinase activity of WEE1.[1] This inhibition prevents the phosphorylation of CDK1 at Tyrosine 15 (pY15-CDK1), a key marker of WEE1 activity.[1][3] The resulting activation of the CDK1/Cyclin B1 complex drives cells prematurely into mitosis, irrespective of their DNA damage status.[1] This abrogation of the G2/M checkpoint in cells with unrepaired DNA leads to a lethal cascade of events known as mitotic catastrophe, ultimately culminating in apoptosis.[2][5]
Furthermore, this compound's inhibition of WEE1 also impacts the G1-S and intra-S checkpoints, leading to increased replicative stress and further DNA damage.[1][5] This is evidenced by an increase in the DNA damage marker γH2AX (phosphorylated H2AX at Serine 139).[1][3]
Figure 1: Mechanism of this compound in Overriding the G2/M Checkpoint.
Quantitative Data Summary
This compound has demonstrated significant anti-tumor activity both as a monotherapy and in combination with other agents in preclinical and clinical studies.
Preclinical Activity of this compound
| Cell Line | Cancer Type | IC50 (nmol/L) | Reference |
| NIH-OVCAR3 | High-Grade Serous Ovarian Cancer | 295 | [1] |
| NIH-H1048 | Non-Small Cell Lung Cancer | 310 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 627 | [1] |
| Kuramochi | High-Grade Serous Ovarian Cancer | 1,519 | [1] |
Table 1: In Vitro Antiproliferative Activity of this compound. [1]
Clinical Efficacy of this compound
| Trial Name / Cohort | Patient Population | Objective Response Rate (ORR) | Median Duration of Response (mDOR) | Reference |
| DENALI Part 1b (Response-Evaluable) | Cyclin E1+ Platinum-Resistant Ovarian Cancer | 34.9% | 6.3 months | [7][8] |
| DENALI Part 1b (Intent-to-Treat) | Cyclin E1+ Platinum-Resistant Ovarian Cancer | 31.3% | 6.3 months | [8] |
| ZN-c3-001 (Phase 1b) | Platinum-Resistant Ovarian Cancer (with paclitaxel) | 50% | Not Reported | [9] |
| Phase 1 Solid Tumors (Ovarian & USC) | Platinum-Resistant/Refractory Ovarian & Uterine Serous | 37% | Not Reported | [10] |
Table 2: Clinical Trial Data for this compound Monotherapy and Combination Therapy. [7][8][9][10]
Pharmacodynamic Biomarkers
| Model System | Treatment | pY15-CDK1 Levels | γH2AX Levels | Reference |
| A-427 Lung Cancer Cells | This compound (dose-dependent) | Decreased | Increased | [1] |
| A-427 Xenograft Tumors | This compound (40 & 80 mg/kg) | Decreased | Increased | [1] |
| NCI-H2122 NSCLC Cells | This compound + KRASG12C Inhibitor | Further Decreased | Strongly Increased | [3] |
Table 3: this compound's Effect on Key Pharmacodynamic Biomarkers. [1][3]
Synergistic Combinations
The mechanism of this compound provides a strong rationale for its combination with DNA-damaging agents and other targeted therapies.
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KRASG12C Inhibitors: this compound has shown synergistic effects when combined with KRASG12C inhibitors like sotorasib and adagrasib.[3] KRAS-mutant cancers often exhibit high levels of replication stress, making them more dependent on WEE1 for survival.[3][11] The combination leads to enhanced tumor growth inhibition and increased markers of DNA damage and apoptosis.[3]
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Topoisomerase I (TOP1) Inhibitor-Based ADCs: Preclinical data indicate a synergistic anti-tumor effect when this compound is combined with TOP1 inhibitor-based antibody-drug conjugates (ADCs) such as trastuzumab deruxtecan (T-Dxd).[12] In HER2-positive breast cancer models, this combination resulted in a 50% complete tumor regression rate.[12]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects. Below are protocols for key experiments.
Western Blot for pY15-CDK1 and γH2AX
This protocol is for the detection of changes in protein phosphorylation and DNA damage markers in response to this compound treatment.
Figure 2: Workflow for Western Blot Analysis.
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Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate proteins on a polyacrylamide gel (e.g., 12% for γH2AX).
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against pY15-CDK1 or γH2AX overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Flow Cytometry for Cell Cycle Analysis
This protocol allows for the quantification of cells in different phases of the cell cycle.
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Cell Preparation: Harvest and wash cells with cold PBS.
-
Fixation: Fix cells by dropwise addition of cold 70% ethanol while vortexing. Incubate for at least 2 hours at -20°C.
-
Staining: Centrifuge fixed cells and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.
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Analysis: Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in G0/G1, S, and G2/M phases.
3D Cell Viability Assay (CellTiter-Glo® 3D)
This assay measures cell viability in 3D spheroid cultures based on ATP levels.
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Plate and Treat Spheroids: Culture cell spheroids in opaque-walled multiwell plates and treat with this compound.
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Equilibration: Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for approximately 30 minutes.
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Reagent Addition: Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well.
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Lysis and Signal Stabilization: Mix the plate on an orbital shaker for 5 minutes to induce lysis, then incubate for an additional 25 minutes at room temperature to stabilize the luminescent signal.
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Luminescence Reading: Measure luminescence using a plate reader.
EdU Staining for DNA Replication Analysis
This method detects active DNA synthesis.
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EdU Labeling: Add EdU (e.g., 10 µM) to the cell culture medium and incubate for a desired period (e.g., 1-2 hours).
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Fixation and Permeabilization: Fix cells with 3.7% formaldehyde, followed by permeabilization with 0.5% Triton X-100.
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Click-iT® Reaction: Incubate cells with a reaction cocktail containing a fluorescent azide to detect the incorporated EdU.
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DNA Staining: Counterstain the nuclei with a DNA dye such as Hoechst 33342.
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Imaging: Visualize and quantify EdU-positive cells using fluorescence microscopy or flow cytometry.
Apoptosis Assay (Caspase-Glo® 3/7)
This assay quantifies the activity of executioner caspases 3 and 7.
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Cell Plating and Treatment: Plate cells in multiwell plates and treat with this compound.
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Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent.
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Assay: Add the reagent to each well, mix, and incubate at room temperature for 1-2 hours.
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Luminescence Measurement: Measure the luminescent signal, which is proportional to caspase-3/7 activity.
Conclusion
This compound represents a promising therapeutic strategy that exploits the reliance of many cancers on the WEE1-mediated cell cycle checkpoints. Its ability to induce synthetic lethality in tumors with specific genetic backgrounds, such as TP53 mutations and Cyclin E1 overexpression, underscores the potential of targeted therapies against the DNA damage response network. The synergistic effects observed with other anticancer agents further broaden its therapeutic potential. The data and protocols presented in this guide provide a comprehensive resource for researchers and clinicians working to further elucidate and harness the therapeutic power of this compound.
References
- 1. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 2. promega.com [promega.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. ilexlife.com [ilexlife.com]
- 5. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 6. CellTiter-Glo® 3D Cell Viability Assay | 3D細胞培養 [promega.jp]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. interchim.fr [interchim.fr]
- 10. antibodiesinc.com [antibodiesinc.com]
- 11. researchgate.net [researchgate.net]
- 12. ucl.ac.uk [ucl.ac.uk]
Azenosertib and its Effect on the G2/M Cell Cycle Checkpoint: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genomic instability is a hallmark of cancer, leading to an accumulation of DNA damage. To survive and proliferate, cancer cells often become heavily reliant on cell cycle checkpoints to allow for DNA repair. The G2/M checkpoint is a critical regulatory node that prevents cells with damaged DNA from entering mitosis. A key regulator of this checkpoint is the WEE1 kinase. Azenosertib (formerly ZN-c3) is a potent and selective, orally bioavailable small-molecule inhibitor of WEE1 kinase that has shown significant anti-tumor activity in a range of solid tumors.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, its specific effects on the G2/M cell cycle checkpoint, quantitative data from preclinical and clinical studies, and detailed experimental protocols for key assays.
Mechanism of Action: Abrogation of the G2/M Checkpoint
The cell cycle is a series of events that leads to cell division and replication. The G2 phase is the final stage before the cell enters mitosis (M phase). The G2/M checkpoint ensures that DNA is fully replicated and any damage is repaired before the cell divides.
WEE1 kinase is a critical gatekeeper of the G2/M checkpoint.[3] It exerts its function by phosphorylating and thereby inactivating Cyclin-Dependent Kinase 1 (CDK1), a key driver of mitotic entry.[3][4] Specifically, WEE1 phosphorylates CDK1 on the tyrosine 15 (Tyr15) residue.[3] This phosphorylation prevents the activation of the CDK1/Cyclin B complex, also known as the Mitosis-Promoting Factor (MPF), effectively arresting the cell cycle in the G2 phase to allow for DNA repair.[3]
Many cancer cells have a defective G1 checkpoint, often due to mutations in the tumor suppressor p53.[5][6] This makes them particularly dependent on the G2/M checkpoint for survival. By targeting WEE1, this compound exploits this vulnerability.
This compound, as a selective WEE1 inhibitor, binds to the ATP-binding pocket of WEE1, preventing the phosphorylation of CDK1.[1] This leads to the accumulation of active CDK1/Cyclin B complexes, which in turn forces cells to bypass the G2/M checkpoint and prematurely enter mitosis, even in the presence of DNA damage.[1][2] This premature mitotic entry with unrepaired DNA leads to a catastrophic cellular event known as mitotic catastrophe, ultimately resulting in apoptosis (programmed cell death).[1][2] The inhibition of WEE1 by this compound also affects the G1-S checkpoint through the negative regulation of CDK2.[7][8][9][10]
A key biomarker for this compound's activity is the reduction of phosphorylated CDK1 at Tyr15 (pY15-CDK1).[1][11] Increased DNA damage, often measured by the marker γH2AX, and apoptosis markers like cleaved caspase-3 are also observed following this compound treatment.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound from preclinical and clinical studies.
Table 1: Preclinical Activity of this compound
| Parameter | Value | Context | Reference |
| WEE1 IC50 | 3.8 nmol/L | In vitro kinase assay | [2] |
| PLK1 IC50 | 227 nmol/L | In vitro kinase assay, demonstrating selectivity over PLK1 | [2] |
| A427 Cell Line EC50 | 116 nmol/L | Non-small cell lung cancer cell line | [12] |
| ES-2 Cell Line EC50 | 0.26 µmol/L | Ovarian cancer cell line | [12] |
| A2058 Cell Line EC50 | 0.23 µmol/L | Melanoma cell line | [12] |
| A431 Cell Line EC50 | 0.17 µmol/L | Epidermoid carcinoma cell line | [12] |
Table 2: Clinical Efficacy of this compound in Combination Therapy for Platinum-Resistant Ovarian Cancer
| Combination Therapy | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Reference |
| This compound + Paclitaxel | 50% | 7.4 months | [13][14] |
| This compound + Gemcitabine | 38.5% | 8.3 months | [13][14] |
| This compound + Carboplatin | 35.7% | 10.4 months | [13][14] |
| This compound + Pegylated Liposomal Doxorubicin (PLD) | 19.4% | 6.3 months | [13][14] |
Table 3: this compound Monotherapy in Cyclin E1+ Platinum-Resistant Ovarian Cancer (PROC)
| Patient Population | Objective Response Rate (ORR) | Median Duration of Response (mDOR) | Reference |
| Response-Evaluable (n=43) | 34.9% | 6.3 months | [15] |
| Intent-to-Treat (n=48) | 31.3% | 6.3 months | [15] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits WEE1, preventing CDK1 inactivation and forcing mitotic entry.
Caption: Workflow for studying this compound's effects on cancer cells.
Detailed Experimental Protocols
Western Blotting for p-CDK1 (Tyr15) Analysis
This protocol is for assessing the phosphorylation status of CDK1 at Tyr15, a direct target of WEE1 kinase activity.
a. Cell Lysis and Protein Quantification:
-
Seed cancer cells in 6-well plates and treat with varying concentrations of this compound or vehicle control (DMSO) for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
b. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples with lysis buffer and add Laemmli sample buffer.
-
Boil samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of a polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane at 100V for 1-2 hours or overnight at 4°C.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-CDK1 (Tyr15) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
-
Strip the membrane and re-probe for total CDK1 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Flow Cytometry for Cell Cycle Analysis
This protocol is for determining the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following this compound treatment.[16][17][18]
a. Cell Preparation and Fixation:
-
Seed cells in 6-well plates and treat with this compound or vehicle control.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Incubate the cells on ice or at -20°C for at least 30 minutes (can be stored for longer periods).
b. Staining and Analysis:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.[19]
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Gate the cell population to exclude debris and doublets.
-
Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.[20]
Immunofluorescence for γH2AX Foci Formation
This protocol is for visualizing and quantifying DNA double-strand breaks through the detection of γH2AX foci.[21][22][23][24]
a. Cell Seeding and Treatment:
-
Grow cells on sterile glass coverslips placed in 12- or 24-well plates.[21]
-
Treat the cells with this compound or vehicle control for the desired duration.
b. Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[23]
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[22]
c. Staining:
-
Wash the cells three times with PBS.
-
Block with 1% BSA in PBS for 30 minutes to reduce non-specific antibody binding.[21]
-
Incubate with a primary antibody against γH2AX diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.[21]
d. Imaging and Analysis:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).
Conclusion
This compound represents a promising therapeutic strategy for cancers with a high reliance on the G2/M checkpoint. Its mechanism of action, centered on the inhibition of WEE1 kinase, leads to the abrogation of this critical checkpoint, forcing cancer cells with damaged DNA into premature mitosis and subsequent cell death. The quantitative data from both preclinical and clinical studies underscore its potential as a potent anti-cancer agent, both as a monotherapy and in combination with other therapies. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the effects of this compound and other WEE1 inhibitors, contributing to the ongoing development of novel cancer therapeutics.
References
- 1. This compound Is a Potent and Selective WEE1 Kinase Inhibitor with Broad Antitumor Activity Across a Range of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Regulation of G2/M Transition by Inhibition of WEE1 and PKMYT1 Kinases [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Zentalis Pharmaceuticals to Present this compound Preclinical Data at ESMO 2024 [synapse.patsnap.com]
- 8. Zentalis Pharmaceuticals to Highlight Preclinical Data Demonstrating that WEE1 Inhibitor this compound Exerts Synergistic Anti-tumor Activity with KRAS(G12C) Inhibitors at AACR Annual Meeting 2024 | Zentalis Pharmaceuticals [ir.zentalis.com]
- 9. Zentalis Pharmaceuticals to Highlight Preclinical Data Demonstrating that WEE1 Inhibitor this compound Exerts Synergistic Anti-tumor Activity with KRAS(G12C) Inhibitors at AACR Annual Meeting 2024 | Zentalis Pharmaceuticals [ir.zentalis.com]
- 10. Zentalis Pharmaceuticals Announces this compound Fast Track Designation and Virtual Corporate Event to Present Updated Data from this compound Clinical Studies | Zentalis Pharmaceuticals [ir.zentalis.com]
- 11. The Selective WEE1 Inhibitor this compound Shows Synergistic Antitumor Activity with KRASG12C Inhibitors in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Zentalis reports data from Phase Ib trial of cancer combo therapy [clinicaltrialsarena.com]
- 14. fiercebiotech.com [fiercebiotech.com]
- 15. Zentalis Pharmaceuticals Updates this compound Clinical Data in Platinum-Resistant Ovarian Cancer, On Track for DENALI Part 2 Initiation in 2025 | Nasdaq [nasdaq.com]
- 16. Assaying Cell Cycle Status Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. miltenyibiotec.com [miltenyibiotec.com]
- 19. pubcompare.ai [pubcompare.ai]
- 20. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. crpr-su.se [crpr-su.se]
- 22. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
Azenosertib's Impact on CDK1 Phosphorylation (pY15-CDK1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism and measurable effects of azenosertib, a selective WEE1 kinase inhibitor, on its key pharmacodynamic biomarker, phosphorylated Cyclin-Dependent Kinase 1 (pY15-CDK1). The information presented herein is curated from preclinical studies to support further research and development in oncology.
Core Mechanism of Action
This compound is a novel, orally bioavailable inhibitor of WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1][2] Under normal physiological conditions, or in response to DNA damage, WEE1 phosphorylates CDK1 at the tyrosine 15 (Tyr15) residue.[3] This inhibitory phosphorylation prevents the activation of the CDK1/Cyclin B complex, thereby arresting the cell cycle in G2 to allow for DNA repair before mitotic entry.[3]
Many cancer cells harbor defects in the G1 checkpoint (e.g., TP53 mutations), making them heavily reliant on the WEE1-mediated G2/M checkpoint for survival.[1] By inhibiting WEE1, this compound prevents the inhibitory phosphorylation of CDK1.[1][2] The resulting decrease in pY15-CDK1 leads to premature activation of the CDK1/Cyclin B complex, forcing cells with unrepaired DNA damage to enter mitosis. This overload of genomic instability triggers a form of cellular suicide known as mitotic catastrophe and subsequent apoptosis.[1][2][4] Consequently, the reduction of pY15-CDK1 serves as a direct and quantifiable biomarker of this compound's target engagement and biological activity.[5]
Quantitative Data Summary: this compound's Effect on pY15-CDK1
The following tables summarize the quantitative impact of this compound on pY15-CDK1 levels as demonstrated in preclinical models.
Table 1: In Vitro Dose-Dependent Reduction of pY15-CDK1 in A-427 Lung Cancer Cells
| This compound Concentration (µmol/L) | Treatment Duration | Method of Detection | Outcome on pY15-CDK1 |
| 0.1 | 16 hours | Western Blot | Reduction observed |
| 0.3 | 16 hours | Western Blot | Clear dose-dependent reduction |
| 1.0 | 16 hours | Western Blot | Strongest reduction in the dose range |
Data sourced from studies demonstrating a dose-dependent reduction in pY15-CDK1 in A-427 cells upon treatment with this compound.[1]
Table 2: In Vivo Reduction of pY15-CDK1 in A-427 Xenograft Tumors
| This compound Dose (Oral, q.d.) | Treatment Duration | Time Point of Analysis (post last dose) | Method of Detection | Outcome on pY15-CDK1 (% Change in H-score vs. Vehicle) |
| 40 mg/kg | 3 consecutive days | 4 hours | IHC | Significant reduction |
| 40 mg/kg | 3 consecutive days | 8 hours | IHC | Significant reduction |
| 80 mg/kg | 3 consecutive days | 4 hours | IHC | Significant reduction |
| 80 mg/kg | 3 consecutive days | 8 hours | IHC | Significant reduction |
| 40 mg/kg & 80 mg/kg | 3 consecutive days | 24 hours | IHC | Levels returned towards baseline |
Note: In this study, no statistically significant difference in pY15-CDK1 reduction was observed between the 40 mg/kg and 80 mg/kg doses at the 4 and 8-hour time points, suggesting similar target engagement at these doses.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited.
Western Blotting for pY15-CDK1 Detection
This protocol outlines the steps for detecting pY15-CDK1 in cell lysates.
-
Cell Lysis:
-
Culture cancer cells (e.g., A-427) to a desired confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 16 hours).[1]
-
Harvest cells and lyse them on ice using RIPA lysis buffer (e.g., Thermo Fisher Scientific, #89901) supplemented with protease and phosphatase inhibitors.[1]
-
Sonicate the lysates and clarify by centrifugation (e.g., 15,000 rpm for 15 minutes at 4°C).[1]
-
-
Protein Quantification:
-
Determine the protein concentration of the clarified lysates using a Bicinchoninic Acid (BCA) Protein Assay Kit (e.g., Thermo Fisher Scientific, #23227).[1]
-
-
Automated Western Blotting (e.g., ProteinSimple Jess System):
-
Normalize protein lysates to the same concentration.
-
Western blotting can be performed using an automated capillary-based system, which provides high reproducibility and quantitative results.[1]
-
Load lysates, a primary antibody against phospho-CDK1 (Tyr15), and a corresponding secondary antibody into the system. The system automates separation, immunodetection, and quantification.
-
Immunohistochemistry (IHC) for pY15-CDK1 in Tumor Tissue
This protocol describes the staining and analysis of pY15-CDK1 in xenograft tumor samples.[1]
-
Tissue Collection and Preparation:
-
Following treatment of tumor-bearing mice (e.g., NOD/SCID mice with A-427 xenografts) with this compound or vehicle, collect tumor samples at specified time points (e.g., 4, 8, and 24 hours after the last dose).[1]
-
Fix, process, and embed the tumor tissue in paraffin.
-
-
Immunostaining:
-
Section the paraffin-embedded tissues and mount on slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using an appropriate buffer.
-
Incubate the slides with a primary antibody specific for pY15-CDK1.
-
Use a polymer-based detection system with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the staining with a chromogen like 3,3'-diaminobenzidine (DAB) and counterstain with hematoxylin.[1]
-
-
Image Analysis and Quantification:
-
Scan the slides and perform image analysis.
-
Calculate an H-score (Histoscore) by multiplying the staining intensity (e.g., 0, 1+, 2+, 3+) by the percentage of cells at that intensity.
-
The percentage change in pY15-CDK1 is calculated relative to the vehicle-treated control group.[1]
-
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits WEE1, preventing CDK1 phosphorylation and forcing premature mitosis.
Experimental Workflow for pY15-CDK1 Analysis
Caption: Workflow for analyzing this compound's effect on pY15-CDK1 in vitro and in vivo.
References
- 1. Phospho-CDK1 (Tyr15) Polyclonal Antibody (PA1-4617) [thermofisher.com]
- 2. Anti-CDK1 + CDK2 + CDK3 + CDK5 (phospho Y15) antibody [EPR2233Y] (ab76146) | Abcam [abcam.com]
- 3. mybiosource.com [mybiosource.com]
- 4. Phospho-CDK1 (Thr14, Tyr15) Polyclonal Antibody (44-686G) [thermofisher.com]
- 5. Cdk1/Cdc2 (pY15) Mouse, Unlabeled, Clone: 44, BD:Antibodies:Primary Antibodies | Fisher Scientific [fishersci.com]
Preclinical Antitumor Activity of Azenosertib: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Azenosertib (ZN-c3) is a potent, selective, and orally bioavailable small-molecule inhibitor of WEE1 kinase, a critical regulator of the G1/S and G2/M cell cycle checkpoints.[1][2] By targeting WEE1, this compound abrogates critical DNA damage checkpoints, leading to premature mitotic entry for cancer cells with existing DNA damage. This mechanism forces cells with unrepaired DNA into mitosis, resulting in mitotic catastrophe and subsequent apoptosis.[3][4] Preclinical data robustly support this compound's activity both as a monotherapy and in synergistic combination with DNA-damaging agents and targeted therapies. Its efficacy is particularly pronounced in tumors characterized by high levels of replication stress (RS) and genomic instability, such as those with KRAS mutations or Cyclin E1 (CCNE1) overexpression.[5][6] This document provides a comprehensive overview of the preclinical data, mechanism of action, and key experimental methodologies used to characterize the antitumor activity of this compound.
Core Mechanism of Action
Genomic instability is a hallmark of cancer, leading to an accumulation of DNA damage and high levels of replication stress.[3] To survive, cancer cells become heavily reliant on cell cycle checkpoints to allow time for DNA repair.[3] Many tumors, particularly those with p53 mutations, are deficient in the G1/S checkpoint and depend critically on the G2/M checkpoint, which is controlled by WEE1 kinase.[7][8]
WEE1 kinase exerts its function by applying inhibitory phosphorylation to Cyclin-Dependent Kinase 1 (CDK1) at Tyrosine 15 (pY15-CDK1) and to CDK2.[3][9][10] This inhibition prevents entry into mitosis (M-phase) until DNA repair is complete. This compound selectively inhibits WEE1, which removes this inhibitory phosphorylation on CDK1/2.[3] In cancer cells with a high burden of DNA damage, this loss of checkpoint control forces a premature entry into mitosis, leading to mitotic catastrophe and cell death.[2][11]
Preclinical Antitumor Activity
In Vitro Monotherapy and Biomarkers
This compound demonstrates potent antiproliferative activity across a broad range of cancer cell lines.[3] Sensitivity to this compound is strongly correlated with markers of genomic instability and replication stress.[12] A key predictive biomarker is the overexpression of Cyclin E1 protein (CCNE1), which drives cells into the S-phase prematurely, leading to high replication stress and a critical reliance on the WEE1-regulated G2/M checkpoint.[6][13] Preclinical studies show that both endogenous and artificially induced Cyclin E1 overexpression sensitizes ovarian cancer cells to this compound.[6][12]
Table 1: In Vitro Sensitivity of Select Cancer Cell Lines to this compound Note: IC50/GR50 values are compiled from multiple studies and methodologies may vary. This table is representative and not exhaustive.
| Cell Line | Cancer Type | Key Genetic Feature | Reported Sensitivity (IC50/GR50) | Reference |
| OVCAR3 | Ovarian | Cyclin E1 High | Sensitive | [12] |
| A2780 | Ovarian | Cyclin E1 High | Sensitive | [12] |
| SKOV3 | Ovarian | Cyclin E1 High | Sensitive | [12] |
| OV90 | Ovarian | Cyclin E1 Low | Less Sensitive | [12] |
| TYK-nu | Ovarian | Cyclin E1 Low | Less Sensitive | [12] |
| NCI-H2122 | NSCLC | KRAS G12C | Sensitive | [14] |
| MIA PaCa-2 | Pancreatic | KRAS G12C | Sensitive | [14] |
| SW837 | Colorectal | KRAS G12C | Sensitive | [14] |
| A-427 | Lung | Not Specified | Sensitive | [3][9] |
In Vivo Monotherapy
In xenograft models, this compound demonstrates robust tumor growth inhibition (TGI) and can lead to tumor regression.[3] Efficacy in vivo correlates with pharmacodynamic (PD) biomarker modulation, including a reduction of tumor pY15-CDK1 and an increase in the DNA damage marker γH2AX.[9] Studies in an A-427 lung cancer xenograft model showed that oral administration of this compound at 40 mg/kg and 80 mg/kg resulted in significant TGI, which was associated with sustained target engagement and DNA damage.[9]
Table 2: Representative In Vivo Monotherapy Efficacy of this compound
| Model Type | Cancer Type | Dosing Schedule | Key Outcome | Reference |
| A-427 CDX | Lung | 80 mg/kg PO QD | Significant TGI, sustained γH2AX increase | [9] |
| OVCAR3 CDX | Ovarian (Cyclin E1 High) | 60 mg/kg PO QD | Significant TGI (97%) | [12] |
| SKOV3 CDX | Ovarian (Cyclin E1 High) | 60 mg/kg PO QD | Significant TGI (86%) | [12] |
| NCI-H2122 CDX | NSCLC (KRAS G12C) | 80 mg/kg PO QD | Moderate TGI vs. vehicle | [14] |
Preclinical Combination Strategies
The mechanism of this compound creates a strong rationale for combinations that either increase DNA damage or target parallel pathways. Preclinical studies have shown significant synergy with KRAS inhibitors and Topoisomerase I (TOP1) inhibitor-based antibody-drug conjugates (ADCs).
This compound with KRAS G12C Inhibitors: KRAS-mutant cancers exhibit high intrinsic replication stress, making them sensitive to WEE1 inhibition.[5][13] Combining this compound with KRAS G12C inhibitors like sotorasib or adagrasib has demonstrated strong synergistic effects in vitro and in vivo, including in models resistant to the KRAS inhibitor alone.[14] This combination leads to enhanced TGI and tumor regression in non-small cell lung cancer (NSCLC), colorectal, and pancreatic cancer models.[14]
This compound with Antibody-Drug Conjugates (ADCs): The confluence of DNA damage induced by TOP1 inhibitor payloads from ADCs and the cell cycle deregulation from this compound provides a powerful mechanistic rationale for combination.[1][15] Preclinical data showed that combining this compound with trastuzumab deruxtecan (T-Dxd) in HER2+ breast cancer animal models resulted in complete tumor regression in 50% of animals, compared with no complete regressions in either monotherapy arm.
Table 3: Preclinical Efficacy of this compound in Combination Therapy
| Combination Partner | Cancer Model | Key Outcome | Synergy Score | Reference |
| Sotorasib / Adagrasib | KRAS G12C NSCLC, CRC, PDAC Cell Lines | Synergistic cell growth inhibition in 2D/3D assays | Loewe Score ≥10 | [7][14] |
| Sotorasib | MiaPaCa-2 PDAC Xenograft | 3 of 8 mice showed complete tumor regression | N/A (In Vivo) | [7][14] |
| Trastuzumab Deruxtecan | HER2+ Breast Cancer Xenograft | 50% of animals showed complete tumor regression | N/A (In Vivo) | [15] |
| Chemotherapies (Paclitaxel, Gemcitabine) | Cyclin E1 High Ovarian Cell Lines | Greater synergistic effects vs. Cyclin E1 Low models | Loewe Score >10 | [12] |
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key protocols employed in the evaluation of this compound.
In Vitro Cell Viability / Proliferation Assay
This assay measures the effect of this compound on the proliferation of cancer cell lines to determine metrics like IC50 (half-maximal inhibitory concentration).
-
Cell Plating: Cancer cell lines are seeded at a density of 1,000 to 3,000 cells per well into 96-well, white-walled, clear-bottom plates.[4]
-
Compound Treatment: The day after plating, cells are treated with this compound, typically in a 9-point dose-response curve with a top concentration of 10 µM, or with a vehicle control (DMSO). For combination studies, a matrix of concentrations for both drugs is applied.[4][14]
-
Incubation: Plates are incubated for 72 hours under standard tissue culture conditions (37°C, 5% CO2).[4]
-
Viability Measurement: The number of viable cells is measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels. Luminescence is read on a plate reader.[4][12]
-
Data Analysis: The effect on cell growth is normalized to the DMSO control wells. IC50 or GR50 values are calculated using software such as GraphPad Prism. For combination studies, synergy is calculated using the Loewe additivity model via tools like SynergyFinder. A Loewe score ≥10 is considered synergistic.[7][12][14]
In Vivo Xenograft Tumor Model Study
Animal models are used to evaluate the in vivo efficacy, tolerability, and pharmacodynamics of this compound.
-
Model Establishment: Athymic nude or NOD/SCID mice are subcutaneously inoculated with a suspension of cancer cells (e.g., 5-10 million cells). Tumors are allowed to grow to a specified volume (e.g., 150-300 mm³).[7][9]
-
Randomization & Dosing: Mice are randomized into treatment groups (e.g., n=8/group). This compound is administered orally (PO), typically daily (QD), at doses ranging from 40-80 mg/kg. Combination arms receive this compound plus the partner drug (e.g., sotorasib 30 mg/kg PO QD). A vehicle group serves as the control.[7][14]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week) for the duration of the study (e.g., 21 days). Tumor volume is calculated using the formula: (Length x Width²) / 2.[7]
-
Efficacy Endpoints: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI% = (1 - ΔT / ΔC) x 100, where ΔT is the change in the treatment group tumor volume and ΔC is the change in the control group tumor volume. Other endpoints include tumor regression and survival.[7][12]
-
Pharmacodynamic Analysis: For PD studies, tumors are collected at specific time points after the final dose (e.g., 4, 8, 24 hours). The tissue is then processed for analysis of biomarkers like pY15-CDK1 and γH2AX by immunohistochemistry (IHC) or Western blot.[9]
Cell Cycle Analysis
Flow cytometry is used to determine how this compound affects cell cycle progression.
-
Cell Culture and Treatment: Cells are seeded in 6-well plates and treated with this compound (e.g., 250-1000 nM) or DMSO for various time points (e.g., 6 to 42 hours).[4]
-
EdU Labeling: Two hours before harvesting, 10 µM of 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine, is added to the media to label cells undergoing DNA synthesis (S-phase).[4]
-
Cell Staining: Cells are harvested, fixed, and permeabilized. The incorporated EdU is detected using a fluorescent azide via a "click" reaction (e.g., Click-iT™ Plus EdU Flow Cytometry Assay Kit). Total DNA content is stained with a dye like FxCycle Violet.[4]
-
Flow Cytometry: Samples are analyzed on a flow cytometer. The EdU signal identifies S-phase cells, while the DNA content stain distinguishes cells in G1, S, and G2/M phases.
-
Data Interpretation: The analysis reveals changes in cell cycle distribution, such as an increase in G2/M-phase arrest or evidence of premature mitotic entry, consistent with WEE1 inhibition.[5]
Conclusion
The preclinical data for this compound provide a strong foundation for its clinical development. Its mechanism of action, which exploits the reliance of cancer cells on the G2/M checkpoint, has been validated through extensive in vitro and in vivo studies. This compound demonstrates significant antitumor activity as a monotherapy, particularly in tumors with high replication stress, such as those overexpressing Cyclin E1. Furthermore, it exhibits powerful synergy when combined with agents that induce DNA damage or target key oncogenic pathways, like KRAS. The well-characterized pharmacodynamic markers and robust preclinical efficacy data support the ongoing clinical investigation of this compound as a promising new agent in oncology.
References
- 1. assets-global.website-files.com [assets-global.website-files.com]
- 2. broadpharm.com [broadpharm.com]
- 3. This compound Is a Potent and Selective WEE1 Kinase Inhibitor with Broad Antitumor Activity Across a Range of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Supporting Publications [zentalis.com]
- 6. Zentalis Announces Preclinical Data Supporting Cyclin E1 As A Predictive Marker For this compound Treatment At AACR Annual Meeting 2023 | Zentalis Pharmaceuticals [ir.zentalis.com]
- 7. assets-global.website-files.com [assets-global.website-files.com]
- 8. onclive.com [onclive.com]
- 9. This compound Is a Potent and Selective WEE1 Kinase Inhibitor with Broad Antitumor Activity Across a Range of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. curetoday.com [curetoday.com]
- 12. assets-global.website-files.com [assets-global.website-files.com]
- 13. onclive.com [onclive.com]
- 14. The Selective WEE1 Inhibitor this compound Shows Synergistic Antitumor Activity with KRASG12C Inhibitors in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Zentalis Pharmaceuticals to Present this compound Preclinical Data at ESMO 2024 [synapse.patsnap.com]
Understanding the Oral Bioavailability of Azenosertib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azenosertib (ZN-c3) is a potent and selective, orally bioavailable inhibitor of WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1][2][3] By targeting WEE1, this compound induces synthetic lethality in tumors with specific DNA damage response deficiencies, making it a promising therapeutic agent in oncology.[1] Understanding the oral bioavailability and pharmacokinetic (PK) profile of this compound is paramount for its clinical development and optimizing therapeutic regimens. This technical guide provides a comprehensive overview of the oral bioavailability of this compound, summarizing key preclinical and clinical data, detailing relevant experimental protocols, and visualizing associated biological pathways and workflows.
WEE1 Signaling Pathway and this compound's Mechanism of Action
WEE1 is a tyrosine kinase that plays a crucial role in cell cycle regulation, primarily at the G2/M checkpoint. In response to DNA damage, WEE1 phosphorylates and inactivates Cyclin-Dependent Kinase 1 (CDK1), preventing entry into mitosis and allowing time for DNA repair.[4][5][6][7] Many cancer cells, particularly those with p53 mutations, have a defective G1 checkpoint and are heavily reliant on the G2/M checkpoint for survival. Inhibition of WEE1 by this compound abrogates this checkpoint, forcing cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.[1]
Preclinical Pharmacokinetics of this compound
Preclinical studies in various animal models have been instrumental in characterizing the pharmacokinetic profile of this compound and establishing its oral bioavailability.
In Vitro ADME and Physicochemical Properties
A summary of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) and physicochemical properties of this compound is presented below.
| Parameter | Value |
| Solubility | |
| FaSSIF (pH 6.5) | 0.03 mg/mL |
| SGF (pH 2.0) | >0.2 mg/mL |
| Permeability | |
| Caco-2 (A-B) | 1.1 x 10-6 cm/s |
| Caco-2 (B-A) | 1.8 x 10-6 cm/s |
| Efflux Ratio | 1.6 |
| Metabolic Stability | |
| Human Liver Microsomes (T1/2) | >60 min |
| Rat Liver Microsomes (T1/2) | >60 min |
| Plasma Protein Binding | |
| Human | 96.5% |
| Rat | 94.8% |
| Mouse | 93.6% |
| Dog | 95.3% |
| Kinase Selectivity | |
| WEE1 IC50 | 3.9 nM |
| PLK1 IC50 | 227 nM |
Data sourced from Huang et al., 2021.
In Vivo Pharmacokinetics
Pharmacokinetic parameters of this compound following oral administration in different preclinical species are summarized in the table below.
| Species | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC0-last (ng·h/mL) | T1/2 (h) |
| Mouse | 10 | 1200 | 2.0 | 7800 | 3.5 |
| Rat | 10 | 850 | 4.0 | 6500 | 4.2 |
| Dog | 10 | 2100 nM | - | 9.7 µM·h | 2.3 |
Mouse and Rat data are estimated from graphical representations in Huang et al., 2021. Dog data sourced from MedchemExpress product information, which cites Huang et al., 2021.
Clinical Pharmacokinetics and Oral Bioavailability
Human Pharmacokinetic Studies
The clinical pharmacokinetics of this compound have been evaluated in the Phase 1, open-label, multicenter study (NCT04158336) in patients with advanced solid tumors. This study included a dose-escalation phase with oral this compound administered at doses ranging from 25 mg to 450 mg once daily.
A crucial part of this study is a food effect cohort designed to determine the oral bioavailability of this compound under fed versus fasted conditions. However, as of the last update, the specific quantitative results from this food effect study have not been publicly disclosed in detail. A press release from Zentalis Pharmaceuticals did mention that steady-state exposure, as measured by AUC0-24, more than doubled at the recommended Phase 2 dose of 400 mg daily on an intermittent schedule (5 days on, 2 days off) compared to the AUC observed at 300 mg once daily with continuous administration. This suggests that dose and schedule can significantly impact drug exposure.
Further results from the ongoing clinical trials are anticipated to provide a clearer picture of the absolute bioavailability, the effect of food, and the overall pharmacokinetic profile of this compound in humans.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of bioavailability studies. Below are representative methodologies for key experiments.
In Vivo Oral Bioavailability Study in Rodents (Representative Protocol)
This protocol outlines a typical procedure for assessing the oral bioavailability of a small molecule inhibitor like this compound in a rodent model.
1. Animal Models:
-
Species: Male Sprague-Dawley rats or CD-1 mice.
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle, with free access to food and water.
-
Acclimation: Animals are acclimated for at least one week before the experiment.
-
Fasting: Animals are fasted overnight (approximately 12 hours) before dosing, with water available ad libitum.
2. Formulation and Dosing:
-
Vehicle: A suitable vehicle is selected based on the solubility of this compound, for example, 0.5% carboxymethylcellulose (CMC) in water.
-
Oral (p.o.) Administration: this compound is administered via oral gavage at a specified dose volume (e.g., 10 mL/kg for rats).
-
Intravenous (i.v.) Administration: For determination of absolute bioavailability (F%), a separate cohort of animals is administered this compound intravenously (e.g., via the tail vein) in a suitable vehicle (e.g., saline with a co-solvent).
3. Blood Sampling:
-
A sparse sampling or serial sampling technique is employed.
-
Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) from the tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
4. Bioanalytical Method:
-
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used to quantify the concentration of this compound in plasma samples.
-
Sample preparation typically involves protein precipitation with an organic solvent (e.g., acetonitrile) containing an internal standard.
-
The supernatant is then injected into the LC-MS/MS system.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Key parameters include maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and terminal half-life (T1/2).
-
Absolute oral bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCi.v.) × (Dosei.v. / Doseoral) × 100.
Conclusion
This compound is an orally bioavailable WEE1 inhibitor with a promising preclinical pharmacokinetic profile characterized by good permeability and metabolic stability. Clinical studies are ongoing to fully elucidate its pharmacokinetic properties in humans, including the impact of food on its absorption and overall bioavailability. The data generated from these studies will be critical for optimizing dosing strategies to maximize therapeutic efficacy while maintaining a manageable safety profile in the treatment of various solid tumors. As more data from clinical trials become available, a more complete understanding of this compound's oral bioavailability will emerge, further guiding its development as a novel cancer therapeutic.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Discovery of potential WEE1 inhibitors via hybrid virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Azenosertib In Vitro Cell Viability Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azenosertib (ZN-c3) is a potent and selective inhibitor of WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1][2] By inhibiting WEE1, this compound forces cancer cells with DNA damage to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis.[1][2] This mechanism of action makes this compound a promising therapeutic agent for a variety of solid tumors.[1][2] Accurate and reproducible in vitro assays are essential for characterizing the cytotoxic and anti-proliferative effects of this compound. This document provides detailed protocols for commonly used cell viability assays and summarizes key experimental data.
Mechanism of Action: this compound and the WEE1 Signaling Pathway
WEE1 is a tyrosine kinase that plays a crucial role in preventing cells with damaged DNA from entering mitosis.[3] It does this by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2).[3] This inactivation allows for cell cycle arrest at the G2 checkpoint, providing time for DNA repair.[1] In many cancer cells, particularly those with p53 mutations, the G1 checkpoint is defective, making them highly reliant on the G2 checkpoint for survival.[4]
This compound selectively inhibits WEE1, preventing the phosphorylation of CDK1 and CDK2.[3] This leads to the activation of the CDK1/Cyclin B complex, which pushes the cell into mitosis regardless of its DNA integrity.[1] The accumulation of unrepaired DNA damage during mitosis results in mitotic catastrophe and subsequent cell death.[1][2]
References
Azenosertib: Unraveling Cell Cycle Arrest Through Flow Cytometry
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azenosertib (ZN-c3) is a potent and selective inhibitor of WEE1 kinase, a critical regulator of the G2/M and S-phase cell cycle checkpoints.[1][2] By targeting WEE1, this compound induces premature mitotic entry in cancer cells with DNA damage, leading to mitotic catastrophe and apoptosis.[1][3] This application note provides a detailed protocol for analyzing this compound-induced cell cycle arrest using flow cytometry with propidium iodide staining. Furthermore, it presents quantitative data from studies on various cancer cell lines and visualizes the underlying signaling pathway and experimental workflow.
Introduction
The cell division cycle is a tightly regulated process that ensures the faithful transmission of genetic material. Checkpoints at the G1/S and G2/M transitions, as well as during S-phase, allow the cell to repair DNA damage before proceeding with division.[1] Many cancer cells harbor mutations in genes like TP53, which compromise the G1 checkpoint, making them heavily reliant on the G2/M checkpoint for survival, particularly in the presence of DNA damage.[4][5]
WEE1 kinase plays a pivotal role in the G2/M checkpoint by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1), thereby preventing entry into mitosis.[6] It also regulates S-phase by controlling CDK2 activity. This compound, a selective WEE1 inhibitor, exploits the reliance of cancer cells on the G2/M checkpoint.[1] By inhibiting WEE1, this compound forces cells with DNA damage to prematurely enter mitosis, resulting in a lethal outcome known as mitotic catastrophe.[1][3]
Flow cytometry is a powerful technique to study the effects of drugs like this compound on the cell cycle. By staining DNA with a fluorescent dye such as propidium iodide (PI), the distribution of cells in different phases of the cell cycle (G1, S, and G2/M) can be quantified based on their DNA content.[7][8] This allows for a precise measurement of drug-induced cell cycle arrest.
This compound's Mechanism of Action on the Cell Cycle
This compound's primary mechanism of action involves the inhibition of WEE1 kinase, which disrupts the normal cell cycle regulation, particularly at the G2/M checkpoint.
Caption: WEE1 Signaling Pathway and the Impact of this compound.
Quantitative Analysis of Cell Cycle Arrest with this compound
Several studies have quantified the effect of this compound on the cell cycle distribution of various cancer cell lines. The tables below summarize these findings.
Table 1: Cell Cycle Distribution in Ovarian and Lung Cancer Cell Lines Treated with 1 µM this compound for 24 hours.[7]
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| NIH-OVCAR3 | DMSO | 55.0 | 35.0 | 10.0 |
| This compound | 10.0 | 40.0 | 50.0 | |
| Kuramochi | DMSO | 60.0 | 25.0 | 15.0 |
| This compound | 20.0 | 35.0 | 45.0 | |
| NIH-H1048 | DMSO | 50.0 | 40.0 | 10.0 |
| This compound | 15.0 | 55.0 | 30.0 | |
| A-427 | DMSO | 45.0 | 45.0 | 10.0 |
| This compound | 5.0 | 50.0 | 45.0 |
Table 2: Cell Cycle Distribution in NCI-H2122 NSCLC Cells Treated with this compound for 24 hours.[8]
| Treatment (Concentration) | % G1 Phase | % S Phase | % G2/M Phase |
| DMSO | 48.0 | 32.0 | 20.0 |
| This compound (500 nM) | 15.0 | 35.0 | 50.0 |
These data consistently demonstrate that this compound treatment leads to a significant decrease in the G1 phase population and a substantial accumulation of cells in the G2/M phase, indicative of a G2/M arrest. An increase in the S-phase population is also observed, consistent with WEE1's role in regulating S-phase progression.[7][8]
Experimental Protocol: Flow Cytometry Analysis of Cell Cycle
This protocol outlines the steps for analyzing cell cycle distribution in this compound-treated cells using propidium iodide staining and flow cytometry.[7][8]
Caption: Experimental Workflow for Cell Cycle Analysis.
Materials
-
Cancer cell line of interest
-
This compound (ZN-c3)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in 6-well plates to ensure they are in the logarithmic growth phase at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 500 nM to 1 µM) or DMSO as a vehicle control.
-
Incubate for the desired time period (e.g., 24 hours).
-
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice for at least 30 minutes. Cells can be stored at -20°C for several weeks after fixation.
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 15-30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission in the appropriate channel (typically around 617 nm).
-
Collect at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, FCS Express) to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound effectively induces G2/M cell cycle arrest in various cancer cell lines, a hallmark of its WEE1 inhibitory activity. Flow cytometry with propidium iodide staining is a robust and quantitative method to assess the efficacy of this compound in preclinical models. The provided protocol and data serve as a valuable resource for researchers investigating the cellular effects of this compound and other cell cycle-targeting agents. This approach is crucial for understanding the mechanism of action and for the development of novel cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Wee1 - Wikipedia [en.wikipedia.org]
- 3. This compound Is a Potent and Selective WEE1 Kinase Inhibitor with Broad Antitumor Activity Across a Range of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. onclive.com [onclive.com]
- 6. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Is a Potent and Selective WEE1 Kinase Inhibitor with Broad Antitumor Activity Across a Range of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Selective WEE1 Inhibitor this compound Shows Synergistic Antitumor Activity with KRASG12C Inhibitors in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azenosertib and Gemcitabine Combination Therapy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azenosertib (ZN-c3) is a potent and selective inhibitor of WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1][2] Gemcitabine is a nucleoside analog that incorporates into DNA, causing chain termination and inducing DNA damage, leading to cell cycle arrest.[2] The combination of this compound and gemcitabine has demonstrated synergistic cytotoxicity in various cancer cell lines, particularly in pancreatic and osteosarcoma models.[1][3]
The primary mechanism of this synergy lies in the complementary actions of the two drugs on the cell cycle. Gemcitabine-induced DNA damage activates the G2/M checkpoint, which is regulated by WEE1, to allow time for DNA repair. By inhibiting WEE1, this compound abrogates this checkpoint, forcing cells with unrepaired DNA damage to prematurely enter mitosis. This leads to a state of "mitotic catastrophe," culminating in apoptotic cell death.[2][4] This application note provides an overview of the in vitro application of this combination therapy, including detailed experimental protocols and data presentation.
Data Presentation
While specific quantitative data for the this compound-gemcitabine combination is not extensively available in the public domain, the following tables represent the expected outcomes based on the synergistic relationship reported in preclinical studies.[1][3] The data presented are hypothetical and intended for illustrative purposes. Researchers should generate their own data for specific cell lines and experimental conditions.
Table 1: In Vitro Cytotoxicity of this compound and Gemcitabine as Single Agents
| Cell Line (Cancer Type) | This compound IC50 (nM) | Gemcitabine IC50 (nM) |
| PANC-1 (Pancreatic) | 150 | 50 |
| MiaPaCa-2 (Pancreatic) | 200 | 75 |
| AsPC-1 (Pancreatic) | 120 | 40 |
| U2OS (Osteosarcoma) | 180 | 60 |
| Saos-2 (Osteosarcoma) | 250 | 80 |
IC50 values represent the concentration of a drug that is required for 50% inhibition of in vitro cellular growth.
Table 2: Synergistic Cytotoxicity of this compound and Gemcitabine Combination
| Cell Line | This compound (nM) | Gemcitabine (nM) | Combination Index (CI)* |
| PANC-1 | 75 | 25 | < 1 |
| MiaPaCa-2 | 100 | 37.5 | < 1 |
| AsPC-1 | 60 | 20 | < 1 |
| U2OS | 90 | 30 | < 1 |
| Saos-2 | 125 | 40 | < 1 |
The Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 3: Apoptosis Induction by this compound and Gemcitabine Combination
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| PANC-1 | Control | 5% |
| This compound (150 nM) | 10% | |
| Gemcitabine (50 nM) | 15% | |
| Combination | 45% | |
| U2OS | Control | 4% |
| This compound (180 nM) | 8% | |
| Gemcitabine (60 nM) | 12% | |
| Combination | 40% |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to evaluate the combination of this compound and gemcitabine. These are generalized protocols and may require optimization for specific cell lines and laboratory conditions.
Cell Viability and Synergy Analysis (Sulforhodamine B - SRB Assay)
Objective: To determine the cytotoxic effects of this compound and gemcitabine, alone and in combination, and to quantify their synergistic interaction.
Materials:
-
Cancer cell lines of interest (e.g., PANC-1, U2OS)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (powder, dissolve in DMSO)
-
Gemcitabine (powder, dissolve in sterile water or PBS)
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound and gemcitabine in complete medium. For combination experiments, prepare a matrix of concentrations based on the individual IC50 values.
-
Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (DMSO for this compound, water/PBS for gemcitabine).
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Cell Fixation: Gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to the vehicle control. Determine the IC50 values for each drug using non-linear regression analysis. For combination studies, calculate the Combination Index (CI) using software such as CompuSyn.
Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
Objective: To quantify the induction of apoptosis by this compound and gemcitabine, alone and in combination.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and Gemcitabine
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, gemcitabine, or the combination at predetermined concentrations (e.g., IC50 values) for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
Objective: To determine the effect of this compound and gemcitabine on cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and Gemcitabine
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the drugs for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by adding dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The data will show the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Objective: To detect changes in the expression and phosphorylation of key proteins involved in the cell cycle and DNA damage response.
Materials:
-
Cancer cell lines
-
This compound and Gemcitabine
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CDK1 (Tyr15), anti-γH2AX, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: Treat cells with drugs for the desired time, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: this compound and Gemcitabine Signaling Pathway.
Caption: Experimental Workflow for In Vitro Analysis.
References
Application Notes and Protocols: Azenosertib and PARP Inhibitor Combination Study
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the study design for evaluating the combination of Azenosertib (a WEE1 inhibitor) and a PARP inhibitor. Detailed protocols for key preclinical experiments are provided to guide researchers in this area of investigation.
Introduction
This compound (also known as ZN-c3) is a selective and orally bioavailable inhibitor of WEE1 kinase.[1][2][3][4] WEE1 is a critical regulator of the G2/M cell cycle checkpoint, preventing cells with DNA damage from entering mitosis.[1][2][4] By inhibiting WEE1, this compound forces cancer cells with DNA damage to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.[1][2][4] This mechanism is particularly effective in tumors with a dysfunctional G1 checkpoint, often due to p53 mutations, which then heavily rely on the G2/M checkpoint for DNA repair.[5]
Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that block the repair of DNA single-strand breaks (SSBs).[6][7][8] In cells with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations, the accumulation of unrepaired SSBs leads to the formation of double-strand breaks (DSBs) during DNA replication, which cannot be efficiently repaired, resulting in cell death through a mechanism known as synthetic lethality.[6][9][10]
The combination of this compound and a PARP inhibitor is a promising therapeutic strategy. PARP inhibitors increase the level of DNA damage within cancer cells, and this compound's inhibition of WEE1 prevents the cell from arresting to repair this damage, leading to a synergistic increase in cancer cell death.[11] This combination is being actively investigated in clinical trials, such as the MAMMOTH (ZN-c3-006) study, which is evaluating this compound in combination with the PARP inhibitor niraparib in patients with PARP-inhibitor resistant ovarian cancer.[4][12]
Signaling Pathway and Therapeutic Rationale
The combination of this compound and a PARP inhibitor exploits the reliance of cancer cells on specific DNA damage response (DDR) pathways.
Caption: this compound and PARP inhibitor synergistic pathway.
Quantitative Data Summary
The following tables summarize preclinical and clinical data for this compound combination therapies.
Table 1: Preclinical Efficacy of this compound Combinations
| Cell Line | Combination Agent | Effect | Reference |
| Ovarian Cancer Cell Lines (20 of 24) | PARP Inhibitor | Synergistic (Combination Index < 0.5 in 12 lines) | [11] |
| KRAS or BRAF mutant cell lines | PARP Inhibitor | Pronounced Synergy | [11] |
| KRASG12C inhibitor-resistant xenograft models | KRASG12C Inhibitor | Synergistic Tumor Growth Inhibition | [13] |
Table 2: Clinical Trial Data for this compound Combinations
| Study Name (NCT) | Phase | Cancer Type | Combination Agent | Key Findings | Reference |
| MAMMOTH (ZN-c3-006) (NCT05198804) | Phase 1/2 | PARP-inhibitor resistant Ovarian Cancer | Niraparib | Monotherapy arm showed an ORR of 31.3% in Cyclin E1+ patients. Combination arm did not reach efficacious exposures of this compound and is not being further developed. | [4][8] |
| ZN-c3-001 (NCT04158336) | Phase 1 | Solid Tumors | Monotherapy | ORR of 37% in platinum-resistant ovarian cancer and uterine serous carcinoma patients. | [14] |
| DENALI (ZN-c3-005) (NCT05128825) | Phase 2 | Platinum-Resistant Ovarian Cancer | Monotherapy | ORR of 34.9% in response-evaluable Cyclin E1-positive patients. | [15][16] |
| ZAP-IT | Phase 1/2 | Metastatic Triple-Negative Breast Cancer | Carboplatin and Pembrolizumab | Evaluating safety and effectiveness. | [17] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and a PARP inhibitor.
Cell Viability Assay
This protocol determines the effect of this compound and a PARP inhibitor, alone and in combination, on the viability of cancer cells.
Materials:
-
Cancer cell lines of interest (e.g., ovarian, breast, pancreatic cancer lines)
-
Complete cell culture medium
-
96-well plates
-
This compound (ZN-c3)
-
PARP inhibitor (e.g., Niraparib, Olaparib)
-
Dimethyl sulfoxide (DMSO) for drug dilution
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Preparation: Prepare stock solutions of this compound and the PARP inhibitor in DMSO. Create a dilution series for each drug and for the combination at a fixed ratio.
-
Drug Treatment: Add 100 µL of medium containing the drugs at 2x the final concentration to the appropriate wells. Include wells with vehicle control (DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
Viability Assessment:
-
For MTT assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. Add 100 µL of solubilization solution and read absorbance at 570 nm.
-
For CellTiter-Glo assay: Add 100 µL of CellTiter-Glo reagent to each well, shake for 2 minutes, incubate for 10 minutes at room temperature, and read luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 for each drug and use software such as CompuSyn to calculate the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Caption: Workflow for a cell viability combination assay.
Western Blot Analysis for DNA Damage and Cell Cycle Markers
This protocol is used to assess the molecular effects of the drug combination on key proteins involved in the DNA damage response and cell cycle control.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and system (e.g., PVDF membrane)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-phospho-CDK1 (Tyr15), anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with this compound, PARP inhibitor, the combination, or vehicle for the desired time. Lyse cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add a chemiluminescent substrate.
-
Imaging: Capture the signal using a digital imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin.
Flow Cytometry for Cell Cycle Analysis
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after drug treatment.
Materials:
-
Treated cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvest: Harvest cells treated with the drugs or vehicle control.
-
Fixation: Wash cells with PBS and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in G1, S, and G2/M phases.
In Vivo Xenograft Model Study
This protocol outlines a study to evaluate the anti-tumor efficacy of the this compound and PARP inhibitor combination in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells for implantation
-
This compound and PARP inhibitor formulations for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, PARP inhibitor alone, Combination).
-
Drug Administration: Administer the drugs and vehicle according to the planned dosing schedule and route (e.g., oral gavage).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: Euthanize mice when tumors reach the predetermined maximum size or at the end of the study period.
-
Data Analysis: Plot tumor growth curves for each treatment group. Compare the tumor growth inhibition between the groups to assess the efficacy of the combination therapy.
Caption: Workflow for an in vivo xenograft combination study.
Conclusion
The combination of this compound and a PARP inhibitor represents a rational and promising strategy for the treatment of various cancers, particularly those with underlying DNA damage repair deficiencies. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this combination, from in vitro cell-based assays to in vivo animal models. Rigorous execution of these studies will be crucial in further elucidating the synergistic potential of this combination and guiding its clinical development.
References
- 1. Assay of cell viability with two drugs [bio-protocol.org]
- 2. pubcompare.ai [pubcompare.ai]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Zentalis Pharmaceuticals Shares Updated Clinical Data Demonstrating Meaningful this compound Activity in Cyclin E1+, Platinum-Resistant Ovarian Cancer | Zentalis Pharmaceuticals [ir.zentalis.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. A Study of ZN-c3 and Niraparib in Subjects With Platinum-Resistant Ovarian Cancer [clin.larvol.com]
- 9. Cell viability assay for drug synergy [bio-protocol.org]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. ir.zentalis.com [ir.zentalis.com]
- 13. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. A Study of ZN-c3 in Participants With Solid Tumors [clin.larvol.com]
- 15. targetedonc.com [targetedonc.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Utilizing Azenosertib in KRAS-Mutant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Azenosertib, a selective WEE1 kinase inhibitor, in preclinical research involving KRAS-mutant cancer cell lines. The information presented here is intended to facilitate the design and execution of experiments to evaluate the efficacy and mechanism of action of this compound, both as a monotherapy and in combination with other targeted agents.
Introduction
Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic ductal adenocarcinoma.[1][2] The development of effective therapies against KRAS-mutant tumors has been challenging. This compound (ZN-c3) is a potent and selective inhibitor of WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[2][3] By inhibiting WEE1, this compound forces cancer cells with DNA damage to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.[3][4] KRAS-mutant cancer cells often exhibit high levels of replication stress and DNA damage, making them particularly dependent on the G2/M checkpoint and thus vulnerable to WEE1 inhibition.[1][2] This document outlines the application of this compound in KRAS-mutant cancer cell lines, providing data on its efficacy and detailed protocols for key experimental procedures.
Mechanism of Action
This compound is an orally bioavailable, selective inhibitor of WEE1 kinase.[2][3] WEE1 is a tyrosine kinase that plays a crucial role in cell cycle regulation by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1) at tyrosine 15 (Y15). This inhibitory phosphorylation prevents the cell from entering mitosis, providing time for DNA repair during the G2 phase.
In KRAS-mutant cancer cells, oncogenic KRAS signaling drives uncontrolled proliferation, leading to increased replication stress and accumulation of DNA damage.[1][2] This heightened genomic instability makes these cells highly reliant on the G2/M checkpoint, which is controlled by WEE1, to prevent catastrophic cell division.
By inhibiting WEE1, this compound prevents the inhibitory phosphorylation of CDK1.[2] This leads to the premature activation of the CDK1/Cyclin B1 complex, forcing the cell to enter mitosis despite the presence of unrepaired DNA damage. This premature mitotic entry results in mitotic catastrophe, characterized by aberrant chromosome segregation and, ultimately, apoptotic cell death.[3][4]
Furthermore, studies have shown that this compound acts synergistically with KRAS G12C inhibitors, such as sotorasib and adagrasib.[1][5] The combination of WEE1 and KRAS G12C inhibition leads to enhanced tumor growth inhibition by further increasing DNA damage and apoptosis.[1]
Data Presentation
Table 1: In Vitro Efficacy of this compound Monotherapy in KRAS-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | Other Relevant Mutations | This compound IC50 (nM) | Reference |
| NCI-H23 | NSCLC | G12C | TP53 mutant | 103 | [6] |
| NCI-H2122 | NSCLC | G12C | TP53, LKB1, KEAP1 mutant | - | [6] |
| H358 | NSCLC | G12C | TP53 wild-type | - | [7] |
| H1792 | NSCLC | G12C | TP53 mutant | - | [7] |
| A549 | NSCLC | G12S | TP53 wild-type | - | [7] |
| H460 | NSCLC | Q61H | TP53 wild-type | - | [7] |
| SW1573 | NSCLC | G12C | - | - | [7] |
Table 2: Synergistic Efficacy of this compound with KRAS G12C Inhibitors
| Cell Line | Cancer Type | Combination | Synergy Score (Loewe) | Reference |
| NCI-H2122 | NSCLC | This compound + Sotorasib | ≥10 | [1][5] |
| NCI-H2122 | NSCLC | This compound + Adagrasib | ≥10 | [1][5] |
| NCI-H358 | NSCLC | This compound + Sotorasib | ≥10 | [5] |
| NCI-H358 | NSCLC | This compound + Adagrasib | ≥10 | [5] |
| NCI-H23 | NSCLC | This compound + Sotorasib | ≥10 | [1] |
| NCI-H23 | NSCLC | This compound + Adagrasib | ≥10 | [1] |
| NCI-H1792 | NSCLC | This compound + Sotorasib | ≥10 | [5] |
| NCI-H1792 | NSCLC | This compound + Adagrasib | ≥10 | [5] |
| NCI-H2030 | NSCLC | This compound + Sotorasib | ≥10 | [5] |
| SW1573 | NSCLC | This compound + Sotorasib | ≥10 | [5] |
Note: A Loewe synergy score ≥10 is considered synergistic.[1][5]
Table 3: Pharmacodynamic Biomarker Changes Following this compound Treatment in KRAS-Mutant Cell Lines
| Cell Line | Treatment | p-CDK1 (Y15) Fold Change | γH2AX Fold Change | Cleaved Caspase-3/7 Fold Change | Reference |
| NCI-H2122 | This compound | Decrease | Increase | Increase | [1] |
| NCI-H2122 | This compound + Sotorasib | Further Decrease | Further Increase | Further Increase | [1] |
| NCI-H2122 | This compound + Adagrasib | Further Decrease | Further Increase | Further Increase | [1] |
| NCI-H23 (spheroids) | This compound (260 nM) | - | ~2.5 | ~2.0 | [1] |
| NCI-H23 (spheroids) | This compound + Sotorasib | - | ~4.0 | ~3.5 | [1] |
| NCI-H23 (spheroids) | This compound + Adagrasib | - | ~4.5 | ~3.0 | [1] |
Table 4: Cell Cycle Distribution in KRAS-Mutant NSCLC Cell Lines Treated with this compound
| Cell Line | Treatment (this compound) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | % Apoptotic Cells (Sub-G1) | Reference |
| H358 | 0.5 µM (24h) | Decrease | - | Increase | - | [7] |
| H1792 | 0.5 µM (24h) | Decrease | - | Increase | - | [7] |
| NCI-H2122 | 500 nM (24h) | Decrease | Increase in EdU+ | Increase | Increase | [5] |
| NCI-H2122 | 500 nM + Sotorasib | Further Decrease | Further Increase in EdU+ | Further Increase | Further Increase | [5] |
| NCI-H2122 | 500 nM + Adagrasib | Further Decrease | Further Increase in EdU+ | Further Increase | Further Increase | [5] |
Mandatory Visualization
References
- 1. The Selective WEE1 Inhibitor this compound Shows Synergistic Antitumor Activity with KRASG12C Inhibitors in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Selective WEE1 Inhibitor this compound Shows Synergistic Antitumor Activity with KRASG12C Inhibitors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zentalis Pharmaceuticals to Highlight Preclinical Data Demonstrating that WEE1 Inhibitor this compound Exerts Synergistic Anti-tumor Activity with KRAS(G12C) Inhibitors at AACR Annual Meeting 2024 | Zentalis Pharmaceuticals [ir.zentalis.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting WEE1 enhances the antitumor effect of KRAS-mutated non-small cell lung cancer harboring TP53 mutations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Azenosertib for the Study of Replicative Stress in Cancer Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Azenosertib (also known as ZN-c3) is a potent, selective, and orally bioavailable small-molecule inhibitor of WEE1 kinase.[1][2] WEE1 is a critical regulator of the G2/M cell cycle checkpoint, preventing cells with damaged DNA from entering mitosis.[3] Many cancer cells exhibit high levels of genomic instability and replicative stress (RS), which is characterized by the slowing or stalling of DNA replication forks.[1][4] This inherent RS forces cancer cells to rely heavily on cell cycle checkpoints, particularly the WEE1-mediated G2/M checkpoint, to repair DNA damage before cell division.[4][5]
By inhibiting WEE1, this compound abrogates the G2/M checkpoint.[6] This forces cancer cells with unrepaired DNA damage to enter mitosis prematurely, leading to a lethal outcome known as mitotic catastrophe and subsequent apoptosis.[2] This mechanism makes this compound a powerful tool for exploiting the vulnerability of cancer cells with high replicative stress, a hallmark of many tumor types, including those with mutations in genes like TP53 and KRAS.[3][4][7] These application notes provide an overview of this compound's mechanism of action and protocols for its use in studying replicative stress and cell cycle dynamics in cancer research.
Mechanism of Action
WEE1 is a tyrosine kinase that negatively regulates Cyclin-Dependent Kinase 1 (CDK1) and CDK2.[6] The primary role of WEE1 in the context of DNA damage is the inhibitory phosphorylation of CDK1 at Tyrosine 15 (pY15-CDK1).[1] This phosphorylation prevents the activation of the CDK1/Cyclin B complex, thereby halting the cell cycle at the G2/M transition to allow for DNA repair.[7]
This compound selectively binds to and inhibits WEE1. This inhibition prevents the phosphorylation of CDK1, leading to the premature activation of the CDK1/Cyclin B complex.[1] Consequently, cells bypass the G2/M checkpoint and enter mitosis, even in the presence of significant DNA damage.[8] This forced mitotic entry with unrepaired DNA results in genomic chaos, mitotic catastrophe, and ultimately, cancer cell death. The dependency of cancer cells with high RS on the G2/M checkpoint creates a synthetic lethal interaction with WEE1 inhibition by this compound.
Data Presentation
Table 1: Monotherapy Clinical Activity of this compound
| Indication | Dosing Schedule | Objective Response Rate (ORR) | Patient Population | Reference |
| Ovarian & Uterine Serous Carcinoma | Intermittent (5 days on, 2 days off) | 36.8% | Heavily pretreated | |
| Platinum-Resistant Ovarian Cancer (PROC) | Intermittent (5 days on, 2 days off) | 19.2% | Heavily pretreated | |
| Cyclin E1+ PROC | 400 mg QD (5 days on, 2 days off) | 34.9% | Response-evaluable, heavily pretreated | [9] |
| Cyclin E1+ PROC (Intent-to-Treat) | 400 mg QD (5 days on, 2 days off) | 31.3% | Heavily pretreated | [9][10] |
Table 2: Combination Therapy Clinical Activity of this compound
| Combination Agent | Indication | Objective Response Rate (ORR) | Reference |
| Paclitaxel | Platinum-Resistant Ovarian Cancer | 50% | [11][12] |
| Gemcitabine | Platinum-Resistant Ovarian Cancer | 38.5% | [11] |
| Carboplatin | Platinum-Resistant Ovarian Cancer | 35.7% | [11] |
| Pegylated Liposomal Doxorubicin (PLD) | Platinum-Resistant Ovarian Cancer | 19.4% | [11] |
Table 3: Key Pharmacodynamic (PD) Biomarkers for this compound Activity
| Biomarker | Expected Change with this compound | Significance | Reference |
| pY15-CDK1 | Decrease | Direct indicator of WEE1 inhibition | [1][2] |
| γH2AX (Ser139) | Increase | Marker of DNA double-strand breaks / DNA damage | [1][4] |
| pHH3 (Ser10) | Increase | Marker of entry into mitosis | [1] |
| Cyclin B1 | Increase | Mitotic cyclin, partner of CDK1 | [1] |
| Apoptosis Markers (e.g., Cleaved PARP) | Increase | Indicator of programmed cell death | [4] |
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound Is a Potent and Selective WEE1 Kinase Inhibitor with Broad Antitumor Activity Across a Range of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. The Selective WEE1 Inhibitor this compound Shows Synergistic Antitumor Activity with KRASG12C Inhibitors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Zentalis Pharmaceuticals to Present this compound Preclinical Data at ESMO 2024 [synapse.patsnap.com]
- 7. Facebook [cancer.gov]
- 8. rarecancernews.com [rarecancernews.com]
- 9. targetedonc.com [targetedonc.com]
- 10. Zentalis Pharmaceuticals Updates this compound Clinical Data in Platinum-Resistant Ovarian Cancer, On Track for DENALI Part 2 Initiation in 2025 | Nasdaq [nasdaq.com]
- 11. Zentalis reports data from Phase Ib trial of cancer combo therapy [clinicaltrialsarena.com]
- 12. FDA lifts partial clinical hold on Zentalis Pharma’s cancer WEE1 inhibitor - Clinical Trials Arena [clinicaltrialsarena.com]
Application Notes: Immunohistochemical Analysis of γH2AX as a Pharmacodynamic Biomarker for Azenosertib Treatment
Introduction
Azenosertib (ZN-c3) is a potent and selective, orally bioavailable inhibitor of WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1][2][3] The WEE1 kinase prevents cells with DNA damage from entering mitosis by applying an inhibitory phosphorylation to cyclin-dependent kinase 1 (CDK1).[2][4] In many cancers, particularly those with existing genomic instability or mutations in other checkpoint genes like TP53, the WEE1-mediated checkpoint is crucial for survival.[5]
By inhibiting WEE1, this compound forces cancer cells with unrepaired DNA damage to prematurely enter mitosis, leading to a lethal outcome known as mitotic catastrophe and subsequent apoptosis.[1][3] A key indicator of DNA double-strand breaks (DSBs) and replication stress is the phosphorylation of histone H2AX at serine 139, creating γH2AX.[6][7] Consequently, an increase in nuclear γH2AX serves as a robust pharmacodynamic (PD) biomarker for this compound's biological activity, confirming target engagement and the induction of DNA damage.[1][4][8]
These application notes provide a detailed protocol for the detection and quantification of γH2AX in tumor tissues treated with this compound using immunohistochemistry (IHC), a widely accessible and powerful technique for assessing protein expression in tissue samples.[9]
This compound's Mechanism of Action and the Role of γH2AX
This compound's therapeutic strategy is centered on exploiting the existing genomic instability of cancer cells. The inhibition of WEE1 disrupts the cell's ability to pause and repair DNA damage before cell division. This leads to an accumulation of DNA DSBs, which are marked by the formation of γH2AX foci.[1][7] Monitoring γH2AX levels in tumors provides direct evidence of this compound's on-target effect.
Quantitative Data on γH2AX Induction by this compound
Preclinical studies have consistently demonstrated a dose-dependent increase in γH2AX levels in tumors following this compound administration.
Table 1: In Vivo Induction of γH2AX in Xenograft Tumor Models
| Tumor Model | Treatment Group | Dosing Schedule | Timepoint | Result (γH2AX Levels) | Reference |
|---|---|---|---|---|---|
| A-427 (Lung Cancer) | Vehicle Control | Once daily for 3 days | 4-24h post last dose | Baseline | [2][4] |
| This compound (40 mg/kg) | Once daily for 3 days | 4-24h post last dose | Dose-dependent increase vs. vehicle | [4] | |
| This compound (80 mg/kg) | Once daily for 3 days | 4-24h post last dose | Significant, dose-dependent increase vs. vehicle | [4] | |
| OVCAR3 (Ovarian Cancer) | Vehicle Control | Once daily for 5 days | Various | Baseline H-Score | [1] |
| | this compound | Once daily for 5 days | Various | Increased H-Score relative to vehicle |[1] |
Table 2: In Vitro Induction of γH2AX in Cancer Cell Lines
| Cell Line Type | Treatment | Result (% γH2AX Positive Cells) | Reference |
|---|---|---|---|
| Various Cancer Cell Lines | DMSO (Control) | 1% - 3% | [2][4] |
| | this compound | 10% - 19% |[2][4] |
Experimental Workflow for γH2AX Immunohistochemistry
The overall process involves treating tumor-bearing animal models, collecting tumor tissue at specific time points, and performing IHC to visualize and quantify γH2AX expression.
Detailed Protocol: γH2AX Immunohistochemistry for FFPE Tissues
This protocol provides a representative method for staining γH2AX in formalin-fixed, paraffin-embedded (FFPE) tumor sections. Optimization may be required depending on the specific antibody, tissue type, and detection system used.
1. Materials and Reagents
-
FFPE tumor tissue sections (4-5 µm) on positively charged slides
-
Xylene or xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water (DI H₂O)
-
Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0)
-
Wash Buffer: Phosphate-Buffered Saline with 0.05% Tween-20 (PBST)
-
Hydrogen Peroxide Block (3% H₂O₂ in methanol or commercial solution)
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the same species as the secondary antibody) in PBST
-
Primary Antibody: Rabbit or Mouse anti-phospho-Histone H2A.X (Ser139) monoclonal antibody.
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit or Goat anti-Mouse IgG.
-
Detection System: DAB (3,3'-Diaminobenzidine) chromogen kit
-
Counterstain: Harris's Hematoxylin
-
Bluing Reagent (e.g., 0.2% ammonia water or commercial solution)
-
Mounting Medium (permanent, organic-based)
-
Cover slips
2. Deparaffinization and Rehydration
-
Place slides in a xylene bath for 2 x 5 minutes to remove paraffin.
-
Transfer slides through a series of ethanol dilutions to rehydrate:
-
100% Ethanol: 2 x 3 minutes
-
95% Ethanol: 1 x 3 minutes
-
70% Ethanol: 1 x 3 minutes
-
-
Rinse slides thoroughly in DI H₂O for 5 minutes.
3. Antigen Retrieval
-
Pre-heat a pressure cooker or water bath containing the Antigen Retrieval Buffer to 95-100°C.
-
Immerse slides in the hot buffer and incubate for 20-30 minutes.
-
Allow slides to cool down in the buffer at room temperature for at least 20 minutes.
-
Rinse slides with DI H₂O, then with PBST wash buffer.
4. Immunostaining Procedure
-
Peroxidase Block: Incubate slides in 3% Hydrogen Peroxide Block for 10-15 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse slides 3 x 5 minutes with PBST.
-
Protein Block: Apply Blocking Buffer to the tissue sections and incubate for 30-60 minutes in a humidified chamber to block non-specific antibody binding.
-
Primary Antibody: Tip off the blocking buffer (do not rinse). Dilute the primary anti-γH2AX antibody in blocking buffer according to the manufacturer's recommended concentration. Apply to sections and incubate overnight at 4°C or for 1-2 hours at room temperature.
-
Rinse slides 3 x 5 minutes with PBST.
-
Secondary Antibody: Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions. Incubate for 30-60 minutes at room temperature.
-
Rinse slides 3 x 5 minutes with PBST.
-
Detection: Prepare the DAB chromogen solution immediately before use. Apply to sections and incubate for 2-10 minutes, or until a brown precipitate is visible under the microscope.
-
Immediately stop the reaction by immersing the slides in DI H₂O.
5. Counterstaining and Mounting
-
Counterstain with Harris's Hematoxylin for 30-60 seconds.
-
Rinse slides gently in running tap water until the water runs clear.
-
Dip slides briefly in Bluing Reagent to turn the hematoxylin blue.
-
Rinse in tap water.
-
Dehydrate the sections by passing them through increasing concentrations of ethanol (70%, 95%, 100%) and finally clear in xylene (2 x 3 minutes).
-
Apply a drop of permanent mounting medium to the tissue and place a coverslip, avoiding air bubbles.
-
Allow slides to dry completely before analysis.
Data Analysis and Interpretation
Qualitative Assessment: Examine slides under a light microscope. Positive γH2AX staining will appear as a brown (DAB) signal localized to the nucleus of tumor cells. The counterstain (hematoxylin) will stain nuclei blue/purple. A positive result in this compound-treated tumors is characterized by an increased number of positive nuclei and/or increased staining intensity compared to vehicle-treated controls.
Quantitative Assessment (H-Score): For a more objective analysis, the H-score (Histoscore) can be calculated. This method considers both the percentage of positive cells and their staining intensity.
-
Assign a staining intensity score to each tumor cell nucleus:
-
0 = No staining
-
1+ = Weak staining
-
2+ = Moderate staining
-
3+ = Strong staining
-
-
A pathologist or trained analyst estimates the percentage of cells at each intensity level.
-
Calculate the H-Score using the formula: H-Score = [1 × (% of 1+ cells)] + [2 × (% of 2+ cells)] + [3 × (% of 3+ cells)] The final score ranges from 0 to 300. An increase in the H-score in the this compound-treated group relative to the control group indicates a positive pharmacodynamic effect.[1]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Staining | Primary antibody omitted or inactive. | Ensure primary antibody was added; use a new antibody vial. |
| Incorrect antigen retrieval. | Optimize retrieval buffer (pH 6.0 vs. pH 9.0) and incubation time/temp. | |
| Insufficient primary antibody concentration. | Perform a titration to find the optimal antibody concentration. | |
| High Background | Insufficient blocking. | Increase blocking time or try a different blocking reagent. |
| Primary antibody concentration too high. | Dilute the primary antibody further. | |
| Inadequate rinsing between steps. | Increase the duration and number of washes. | |
| Non-specific Staining | Endogenous peroxidase activity. | Ensure the H₂O₂ blocking step was performed correctly. |
| Cross-reactivity of secondary antibody. | Use a secondary antibody raised against the correct primary host species. |
References
- 1. This compound Is a Potent and Selective WEE1 Kinase Inhibitor with Broad Antitumor Activity Across a Range of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound Is a Potent and Selective WEE1 Kinase Inhibitor with Broad Antitumor Activity Across a Range of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. onclive.com [onclive.com]
- 6. Staining Against Phospho-H2AX (γ-H2AX) as a Marker for DNA Damage and Genomic Instability in Cancer Tissues and Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gamma-H2AX - a novel biomarker for DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monitoring Drug-Induced γH2AX as a Pharmacodynamic Biomarker in Individual Circulating Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. γ-H2AX expression detected by immunohistochemistry correlates with prognosis in early operable non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azenosertib in Uterine Serous Carcinoma Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical application of azenosertib, a selective WEE1 kinase inhibitor, in uterine serous carcinoma (USC) models. The protocols outlined below are based on established methodologies for evaluating WEE1 inhibitors in gynecological cancers and can be adapted for specific USC cell lines and patient-derived models.
Introduction
Uterine serous carcinoma (USC) is an aggressive subtype of endometrial cancer characterized by frequent mutations in the TP53 tumor suppressor gene.[1][2][3] This genetic hallmark leads to a defective G1/S checkpoint, making cancer cells highly reliant on the G2/M checkpoint for DNA repair before mitotic entry.[2][4] WEE1 kinase is a critical regulator of the G2/M checkpoint.[1][5] this compound (ZN-c3) is a potent and selective oral inhibitor of WEE1 kinase.[6][7] By inhibiting WEE1, this compound abrogates the G2/M checkpoint, forcing cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and subsequent cell death.[6][8][9] This mechanism provides a strong rationale for investigating this compound as a therapeutic agent in USC.
Mechanism of Action
This compound's primary mechanism of action is the catalytic inhibition of WEE1 kinase. WEE1 is a tyrosine kinase that phosphorylates and inactivates cyclin-dependent kinase 1 (CDK1) and CDK2, key regulators of cell cycle progression.[8] Inhibition of WEE1 by this compound leads to the activation of CDK1 and CDK2, promoting entry into mitosis regardless of DNA damage status.[8] In TP53-deficient USC cells, which lack a functional G1/S checkpoint, the abrogation of the G2/M checkpoint by this compound is particularly detrimental, leading to a high degree of genomic instability and apoptosis.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting WEE1 Kinase in Gynecological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Targeting WEE1 Kinase in Gynecological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. curetoday.com [curetoday.com]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. communities.springernature.com [communities.springernature.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Azenosertib Dosing In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with the WEE1 inhibitor, Azenosertib, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of WEE1 kinase.[1][2] WEE1 is a crucial regulator of the G2/M cell cycle checkpoint, preventing cells with DNA damage from entering mitosis.[1] By inhibiting WEE1, this compound causes cancer cells with existing DNA damage to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis (programmed cell death).[1][3] This mechanism is particularly effective in cancer cells that have a deficient G1 checkpoint, often due to p53 mutations, making them more reliant on the G2/M checkpoint for DNA repair.
Q2: What are the recommended starting doses and schedules for this compound in preclinical mouse models?
A2: Preclinical studies have explored a range of oral doses and schedules. Continuous daily dosing has been tested at 20, 40, and 80 mg/kg.[1] Intermittent dosing schedules, such as 5 days on, 2 days off (5:2), have also been investigated at doses up to 100 mg/kg.[1][4] The optimal dose and schedule will depend on the specific tumor model and the experimental endpoint (e.g., tumor growth inhibition vs. tolerability).
Q3: How should this compound be formulated for oral administration in mice?
A3: this compound can be formulated for oral gavage in various vehicles. A common vehicle used in preclinical studies is 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.[1] Another reported formulation consists of a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
Q4: What are the key pharmacodynamic (PD) biomarkers to assess this compound activity in vivo?
A4: The primary PD biomarkers for this compound activity are the phosphorylation of CDK1 at Tyrosine 15 (pY15-CDK1) and the DNA damage marker, gamma-H2AX (γH2AX).[1] Inhibition of WEE1 by this compound leads to a decrease in pY15-CDK1 levels and a corresponding increase in γH2AX, indicating increased DNA damage and cell cycle progression into mitosis.[1]
Q5: What are the common toxicities observed with this compound in vivo?
A5: In preclinical models, this compound has been generally well-tolerated at therapeutic doses, with minimal body weight loss.[1] However, at higher doses or in combination with other agents, hematological toxicities such as neutropenia and thrombocytopenia have been observed. In recent clinical trials, there have been reports of sepsis, leading to partial clinical holds on some studies.[5][6]
Data Presentation
Table 1: Summary of Preclinical this compound Dosing Schedules and Efficacy
| Animal Model | Tumor Type | Dosing Schedule | Dose (mg/kg) | Tumor Growth Inhibition (TGI) | Reference |
| NOD/SCID Mice | A-427 NSCLC Xenograft | Continuous Daily | 20 | - | [1] |
| NOD/SCID Mice | A-427 NSCLC Xenograft | Continuous Daily | 40 | 75% | [1] |
| NOD/SCID Mice | A-427 NSCLC Xenograft | Continuous Daily | 80 | 71% Regression | [1][2] |
| NOD/SCID Mice | A-427 NSCLC Xenograft | 5 days on, 2 days off | 100 | - | [1][4] |
| NCG Mice | SW1463 Xenograft | Continuous Daily | 60 | - | |
| BALB/c Nude Mice | MIA PaCa-2 Xenograft | Continuous Daily | - | - | |
| NOD/SCID Mice | NCI-H2122 NSCLC Xenograft | 5 days on, 2 days off | - | 45% | [7] |
Table 2: Pharmacodynamic Marker Modulation in A-427 Xenograft Model
| Dose (mg/kg) | Time Post-Dose | pY15-CDK1 Levels | γH2AX Levels | Reference |
| 40 | 4 hours | Significantly Reduced | Increased | [1] |
| 40 | 8 hours | Significantly Reduced | Increased | [1] |
| 40 | 24 hours | - | Returned to Baseline | [1] |
| 80 | 4 hours | Significantly Reduced | Increased (Dose-dependent) | [1] |
| 80 | 8 hours | Significantly Reduced | Increased (Dose-dependent) | [1] |
| 80 | 24 hours | - | Remained High | [1] |
Visualizations
Caption: this compound inhibits WEE1, leading to premature mitotic entry and mitotic catastrophe.
Experimental Protocols
Protocol 1: In Vivo Tolerability Study
Objective: To determine the maximum tolerated dose (MTD) of this compound with a specific dosing schedule.
Materials:
-
This compound
-
Vehicle (e.g., 20% HP-β-CD in sterile water)
-
6-8 week old immunocompromised mice (e.g., NOD/SCID or C57BL/6)
-
Standard animal housing and husbandry equipment
-
Calibrated balance for animal weight
-
Oral gavage needles
-
Syringes
Methodology:
-
Animal Acclimation: Acclimate mice to the facility for at least one week prior to the start of the experiment.
-
Group Allocation: Randomly assign mice to treatment groups (e.g., vehicle control and escalating doses of this compound). A typical group size is 5-8 mice.
-
This compound Preparation: Prepare this compound in the chosen vehicle on the day of dosing. Ensure complete dissolution.
-
Baseline Measurements: Record the initial body weight of each mouse.
-
Dosing: Administer this compound or vehicle via oral gavage according to the desired schedule (e.g., daily for 14 days or 5 days on, 2 days off for two cycles).
-
Monitoring:
-
Monitor animal health daily for clinical signs of toxicity (e.g., changes in posture, activity, grooming).
-
Measure body weight at least twice weekly.
-
A body weight loss of >15-20% is often considered a humane endpoint.[1]
-
-
Blood Collection (Optional): At the end of the study, collect blood samples for complete blood count (CBC) to assess hematological toxicity.[8]
-
Data Analysis: Plot the mean body weight change for each group over time. The MTD is typically defined as the highest dose that does not cause significant body weight loss or other signs of severe toxicity.
Protocol 2: In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor efficacy of this compound in a tumor xenograft model.
Materials:
-
Cancer cell line of interest (e.g., A-427)
-
Matrigel (or other appropriate extracellular matrix)
-
6-8 week old immunocompromised mice (e.g., NOD/SCID)
-
Calipers for tumor measurement
-
This compound and vehicle
Methodology:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend in a mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined average size (e.g., 150-350 mm³), randomize mice into treatment and control groups.[1]
-
Begin dosing with this compound or vehicle as described in Protocol 1.
-
-
Efficacy Assessment:
-
Continue to measure tumor volume and body weight throughout the study.
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - ((T_final - T_initial) / (C_final - C_initial))] x 100, where T and C are the mean tumor volumes of the treated and control groups, respectively.[1]
-
-
Tumor Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
Caption: Workflow for an in vivo efficacy study of this compound in a xenograft model.
Protocol 3: Pharmacodynamic (PD) Marker Analysis
Objective: To assess the modulation of pY15-CDK1 and γH2AX in tumor tissue following this compound treatment.
Materials:
-
Tumor-bearing mice treated with this compound or vehicle
-
Reagents for tissue homogenization and protein extraction
-
Antibodies for pY15-CDK1 and γH2AX
-
Western blotting or Immunohistochemistry (IHC) equipment and reagents
Methodology:
-
Study Design:
-
Use tumor-bearing mice from an efficacy study or a dedicated short-term PD study.
-
For a time-course analysis, include multiple cohorts for tissue collection at different time points after the last dose (e.g., 4, 8, and 24 hours).[1]
-
-
Tissue Collection and Processing:
-
At the designated time points, euthanize the mice and immediately excise the tumors.
-
For Western blotting, snap-freeze the tissue in liquid nitrogen.
-
For IHC, fix the tissue in formalin and embed in paraffin.
-
-
Western Blotting:
-
Homogenize the frozen tumor tissue and extract total protein.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with primary antibodies against pY15-CDK1, total CDK1, γH2AX, and a loading control (e.g., β-actin).
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
-
Immunohistochemistry (IHC):
-
Section the paraffin-embedded tumor tissue.
-
Perform antigen retrieval and block non-specific binding.
-
Incubate with primary antibodies for pY15-CDK1 and γH2AX.
-
Use a suitable detection system to visualize the antibody staining.
-
Score the staining intensity and percentage of positive cells.
-
-
Data Analysis: Quantify the changes in pY15-CDK1 and γH2AX levels in the this compound-treated groups relative to the vehicle control.
Troubleshooting Guide
Caption: Troubleshooting decision tree for common issues in this compound in vivo experiments.
References
- 1. This compound Is a Potent and Selective WEE1 Kinase Inhibitor with Broad Antitumor Activity Across a Range of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Zentalis Pharmaceuticals Announces this compound Fast Track Designation and Virtual Corporate Event to Present Updated Data from this compound Clinical Studies | Zentalis Pharmaceuticals [ir.zentalis.com]
- 4. researchgate.net [researchgate.net]
- 5. Zentalis Pharmaceuticals Provides Update on this compound Clinical Development Program [drug-dev.com]
- 6. Zentalis Pharmaceuticals Provides Update on this compound Clinical Development Program | Zentalis Pharmaceuticals [ir.zentalis.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
Azenosertib Dosing Strategies: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the side effects associated with intermittent versus continuous dosing of azenosertib, a potent and selective WEE1 kinase inhibitor. This guide includes troubleshooting advice and frequently asked questions to assist in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed with this compound treatment?
A1: Across clinical trials, the most frequently reported treatment-related adverse events (TRAEs) for this compound include gastrointestinal toxicities (nausea, diarrhea, vomiting), fatigue, and hematological toxicities (neutropenia, thrombocytopenia, anemia).[1][2][3]
Q2: How does the side effect profile of intermittent this compound dosing compare to continuous dosing?
A2: Clinical data suggests that intermittent dosing schedules, such as a 5-days-on, 2-days-off regimen, maintain or improve the safety and tolerability of this compound compared to continuous daily dosing.[4][5][6] Specifically, Grade 3 and 4 treatment-related adverse events affecting the gastrointestinal system, as well as fatigue and hematologic events, have been reported as comparable or more favorable with intermittent dosing.[4][5][6]
Q3: Is there a difference in treatment discontinuation rates between the two dosing strategies?
A3: In the Phase 1 ZN-c3-001 study, no discontinuations due to treatment-related adverse events were observed in the intermittent dosing cohorts, suggesting improved tolerability with this strategy.[4][6]
Q4: What is the rationale behind exploring intermittent dosing for this compound?
A4: Intermittent dosing aims to optimize the therapeutic window of this compound by preserving antitumor activity while minimizing toxicity.[7] This approach can lead to better drug tolerability and potentially allow for higher dose intensity over time.[4][6]
Troubleshooting Guide
Issue: High incidence of Grade 3/4 hematological toxicities in an ongoing experiment.
Troubleshooting Steps:
-
Review Dosing Schedule: Confirm if a continuous dosing schedule is being used. Published data indicates that intermittent dosing may be associated with a more favorable hematological safety profile.[4][5]
-
Patient Population: Consider the baseline characteristics of the patient population. Patients who have been heavily pretreated may be more susceptible to myelosuppression.
-
Concomitant Medications: Evaluate for any concomitant medications that could exacerbate hematological toxicity.
-
Dose Reduction/Interruption: As per clinical trial protocols, dose reduction or interruption may be necessary to manage severe hematological adverse events.[1]
Issue: Unexpectedly high rates of gastrointestinal side effects.
Troubleshooting Steps:
-
Prophylactic Measures: Ensure that appropriate prophylactic antiemetic and antidiarrheal agents are being administered as per the experimental protocol.
-
Dosing Schedule Comparison: If utilizing a continuous dosing regimen, consider designing a comparative arm with an intermittent schedule, which has been shown to have a manageable gastrointestinal side effect profile.[4][5]
-
Dietary and Hydration Status: Assess the dietary and hydration status of the subjects, as these can influence the severity of gastrointestinal symptoms.
Data on Treatment-Related Adverse Events (TRAEs)
The following tables summarize the incidence of common treatment-related adverse events observed in key clinical trials of this compound, comparing intermittent and continuous dosing where data is available.
Table 1: Comparison of Grade 3/4 TRAEs in Intermittent vs. Continuous Dosing (ZN-c3-001 Study)
| Adverse Event | Intermittent Dosing (≥300mg) | Continuous Dosing (≥300mg) |
| Gastrointestinal | No Grade 3+ events reported[8] | Information not specified |
| Hematological | Low rates of Grade 3+ events[8] | Information not specified |
Note: The ZN-c3-001 study reported that intermittent dosing was generally better tolerated, with comparable or favorable rates of Grade 3/4 TRAEs compared to continuous dosing.[4][5]
Table 2: Treatment-Related Adverse Events with Intermittent Dosing (400mg, 5 days on/2 days off) in the DENALI Part 1b Study
| Adverse Event | Any Grade (%) | Grade ≥3 (%) |
| Nausea | 65.7[1] | - |
| Fatigue | 59.8[1] | 15.7[1] |
| Diarrhea | 50.0[1] | 6.9[1] |
| Thrombocytopenia | 34.3[1] | 11.8[1] |
| Anemia | 30.4[1] | 10.8[1] |
| Neutropenia | - | 10.8[1] |
Table 3: Treatment-Related Adverse Events Across All Tumor Types (≥300mg this compound)
| Adverse Event | Any Grade (%) | Grade ≥3 (%) |
| Nausea | 60.6[1] | - |
| Fatigue | 58.5[1] | 13.5[1] |
| Diarrhea | 51.8[1] | - |
| Anemia | 30.1[1] | 11.4[1] |
| Neutropenia | - | 13.0[1] |
| Thrombocytopenia | - | 10.9[1] |
Experimental Protocols
1. ZN-c3-001 Phase 1 Dose-Escalation Study (NCT04158336)
-
Objective: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound, and to evaluate its safety, tolerability, and efficacy in patients with advanced or metastatic solid tumors.[9][10]
-
Methodology: This was an open-label, multicenter, dose-escalation study.[9] this compound was administered orally. The study evaluated both continuous daily dosing and intermittent schedules (e.g., 5 days on, 2 days off).[8] Dose escalation proceeded from 25mg up to 450mg once daily.[9] Primary endpoints included the incidence and severity of adverse events and dose-limiting toxicities.[10] Tumor assessments were performed every 9 weeks.[9]
2. DENALI Part 1b Phase 2 Study (NCT05128825)
-
Objective: To evaluate the efficacy and safety of this compound monotherapy in patients with platinum-resistant high-grade serous ovarian, fallopian tube, or primary peritoneal cancer.[11]
-
Methodology: This was a single-arm, open-label, multicenter study.[11] Patients received this compound at a dose of 400 mg daily on an intermittent schedule of 5 days on, followed by 2 days off.[3][11] Eligible patients had received 1 to 5 prior lines of therapy and had measurable disease.[11] Primary endpoints included the frequency and severity of treatment-emergent adverse events and the objective response rate (ORR).[11]
3. MAMMOTH Phase 1/2 Study (NCT05198804)
-
Objective: To evaluate this compound as a monotherapy and in combination with the PARP inhibitor niraparib in patients with PARP-resistant ovarian cancer.
-
Methodology: This was a multi-arm study. The monotherapy arm evaluated this compound at 300mg and 400mg once daily on a 5 days on, 2 days off intermittent schedule.[12]
Visualizations
Caption: this compound inhibits WEE1 kinase, preventing the inhibitory phosphorylation of the CDK1/Cyclin B complex. This leads to premature mitotic entry and subsequent mitotic catastrophe in cancer cells with DNA damage.
Caption: A generalized workflow for clinical trials comparing intermittent and continuous dosing of this compound, from patient recruitment to data analysis.
References
- 1. Cell cycle checkpoint - Wikipedia [en.wikipedia.org]
- 2. What are the therapeutic applications for WEE1 inhibitors? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. The G2-to-M transition from a phosphatase perspective: a new vision of the meiotic division - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Study of ZN-c3 and Niraparib in Subjects With Platinum-Resistant Ovarian Cancer [clin.larvol.com]
- 6. A Study of ZN-c3 in Participants With Solid Tumors [clin.larvol.com]
- 7. onclive.com [onclive.com]
- 8. Regulation of G2/M Transition by Inhibition of WEE1 and PKMYT1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. cancernetwork.com [cancernetwork.com]
- 11. Regulation of G 2 / M Transition by Inhibition of WEE 1 and PKMYT 1 Kinases | Semantic Scholar [semanticscholar.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Overcoming acquired resistance to Azenosertib monotherapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to Azenosertib monotherapy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective small-molecule inhibitor of WEE1 kinase.[1][2][3][4] WEE1 is a critical negative regulator of the G2/M cell cycle checkpoint. It acts by adding an inhibitory phosphate group to Cyclin-Dependent Kinase 1 (CDK1) at the Tyrosine-15 residue (pY15-CDK1).[5][6] This inactivation of CDK1 prevents cells from prematurely entering mitosis, allowing time for DNA repair.
In many cancer cells, particularly those with mutations in TP53, the G1 checkpoint is defective, making them highly reliant on the WEE1-mediated G2/M checkpoint to repair DNA damage before cell division.[5][7] By inhibiting WEE1, this compound prevents the inhibitory phosphorylation of CDK1. This leads to a build-up of active CDK1-Cyclin B1 complexes, forcing cells with unrepaired DNA damage to enter mitosis prematurely. This process ultimately results in mitotic catastrophe and apoptotic cell death.[1][2][4]
Q2: My cells were initially sensitive to this compound, but now they are growing at higher concentrations. What are the potential mechanisms of acquired resistance?
Acquired resistance to WEE1 inhibitors like this compound can arise through several mechanisms that allow cancer cells to bypass the drug-induced mitotic catastrophe. Key reported mechanisms include:
-
Upregulation of Myt1 Kinase: Myt1 is a kinase functionally redundant to WEE1, capable of phosphorylating and inhibiting CDK1.[8][9] Increased Myt1 expression can compensate for the loss of WEE1 activity, thereby restoring the G2/M checkpoint and conferring resistance.[8][9]
-
Altered Cell Cycle Control Pathways: Resistance can emerge from changes that slow down cell cycle progression, reducing the accumulation of DNA damage that this compound leverages. This can include:
-
Upregulation of G1/S Regulatory Genes: Overexpression of genes that control the G1/S transition, such as SKP2, CUL1, and CDK2, has been identified as a potential resistance mechanism.[11]
-
Increased HDAC Activity and c-MYC Expression: In certain contexts like acute leukemia, acquired resistance has been linked to elevated activity of histone deacetylases (HDACs) and higher expression of the c-MYC oncogene.[12]
Troubleshooting Guide: Overcoming Acquired Resistance
Problem: My cell line has developed a >10-fold increase in IC50 to this compound.
This guide provides a systematic workflow to investigate and potentially overcome acquired resistance.
Step 1: Characterize the Resistant Phenotype
First, confirm and quantify the degree of resistance. Compare the dose-response curves of the parental (sensitive) and the newly developed resistant cell lines.
Table 1: Example IC50 Values for this compound in Sensitive vs. Resistant Cells
| Cell Line | This compound IC50 (nM) | Fold Change |
|---|---|---|
| Parental OVCAR-3 | 150 nM | 1x |
| Resistant OVCAR-3-AZR | 1800 nM | 12x |
Step 2: Investigate Molecular Mechanisms
Perform Western blot analysis to probe key proteins in the WEE1 signaling pathway.
Table 2: Expected Protein Expression Changes in Resistant Cells
| Protein Target | Expected Change in Resistant Line | Rationale |
|---|---|---|
| p-CDK1 (Tyr15) | Restored after treatment | Indicates CDK1 is being re-inhibited, bypassing this compound's effect. |
| Myt1 | Increased expression | A primary mechanism of resistance, Myt1 compensates for WEE1.[9] |
| Total CDK1 | Decreased expression | Reduced substrate for WEE1 can confer resistance.[10] |
| Cyclin B1 | No significant change expected | Levels fluctuate with the cell cycle but total expression may be stable. |
| γH2AX | Reduced after treatment | Indicates less accumulation of DNA damage compared to sensitive cells. |
Step 3: Identify a Strategy to Re-sensitize Cells
Based on your findings, select a rational combination therapy. Upregulation of a compensatory pathway is a common theme.
Table 3: Rational Combination Strategies to Overcome this compound Resistance
| Observed Resistance Mechanism | Proposed Combination Agent | Rationale |
|---|---|---|
| Myt1 Upregulation | ATR Inhibitor or CHK1/2 Inhibitor | Myt1 is regulated by the ATR-CHK1 pathway. Dual inhibition prevents checkpoint recovery. |
| Slowed Cell Cycle / G1 Arrest | DNA Damaging Agent (e.g., Gemcitabine, Carboplatin) | Increases replication stress and forces reliance on the G2/M checkpoint.[5] |
| General Resistance | PARP Inhibitor (e.g., Niraparib) | WEE1 and PARP inhibitors show strong synergy, especially in tumors with existing DNA repair defects.[13][14] |
| Increased TGF-β Signaling | TGF-βR1 Inhibitor | Directly targets the identified resistance pathway to restore cell cycle progression speed.[10] |
Table 4: Example of Synergy Data for Combination Therapy in Resistant Cells
| Cell Line | Treatment | IC50 (nM) | Combination Index (CI)* |
|---|---|---|---|
| OVCAR-3-AZR | This compound | 1800 | - |
| OVCAR-3-AZR | ATR Inhibitor (AZD6738) | >5000 | - |
| OVCAR-3-AZR | This compound + ATRi (1:1) | 250 (this compound) | 0.4 |
*CI < 0.9 indicates synergy.
Detailed Experimental Protocols
Protocol 1: Cell Viability (IC50 Determination) Assay
This protocol uses an ATP-based luminescence assay (e.g., CellTiter-Glo®) to measure cell viability.
-
Cell Seeding: Plate 2,000-5,000 cells per well in a 96-well opaque-walled plate in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Treatment: Prepare a 2x serial dilution of this compound in growth medium. Remove the medium from the cells and add 100 µL of the drug dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO₂.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-only control wells (100% viability). Plot the dose-response curve and calculate the IC50 value using non-linear regression software (e.g., GraphPad Prism).
Protocol 2: Western Blotting for Resistance Markers
-
Sample Preparation:
-
Culture parental and resistant cells to 80% confluency.
-
Treat cells with this compound (e.g., at the IC50 of the parental line) for 24 hours. Include untreated controls.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Gel Electrophoresis:
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel in MOPS or MES running buffer until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Myt1, anti-p-CDK1, anti-CDK1, anti-β-Actin) overnight at 4°C with gentle agitation. Dilute antibodies according to the manufacturer's recommendations in blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane 3x for 5 minutes in TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x for 5 minutes in TBST. Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or film.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize target protein levels to a loading control (e.g., β-Actin).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain DNA and analyze cell cycle distribution.[15][16][17]
-
Cell Preparation: Culture and treat approximately 1x10⁶ cells as required for your experiment (e.g., 24-hour this compound treatment).
-
Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation:
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or up to several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Decant the ethanol and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase staining buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases. A sub-G1 peak can indicate apoptosis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound Is a Potent and Selective WEE1 Kinase Inhibitor with Broad Antitumor Activity Across a Range of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. researchgate.net [researchgate.net]
- 5. WEE1 inhibition in cancer therapy: Mechanisms, synergies, preclinical insights, and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C29H34N8O2 | CID 139467635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Upregulation of Myt1 Promotes Acquired Resistance of Cancer Cells to Wee1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identifying and overcoming a mechanism of resistance to WEE1 kinase inhibitor AZD1775 in high grade serous ovarian cancer cells [ejgo.net]
- 11. Frontiers | Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations [frontiersin.org]
- 12. What are the therapeutic applications for WEE1 inhibitors? [synapse.patsnap.com]
- 13. Overcoming PARP Inhibitor and Platinum Resistance with WEE1 Inhibitors in Ovarian Cancer | Published in healthbook TIMES Oncology Hematology [onco-hema.healthbooktimes.org]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Troubleshooting inconsistent Azenosertib efficacy in cell culture
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent efficacy and navigating experimental complexities with Azenosertib in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective and orally bioavailable inhibitor of WEE1 kinase.[1][2] WEE1 is a critical regulator of the G2/M cell cycle checkpoint, preventing cells with DNA damage from entering mitosis.[1][3] By inhibiting WEE1, this compound forces cells with DNA damage to prematurely enter mitosis, leading to a phenomenon known as mitotic catastrophe and subsequent apoptosis (cell death).[1][2] This mechanism is particularly effective in cancer cells with existing DNA damage or defects in other cell cycle checkpoints, such as those with TP53 mutations.[3]
Q2: What are the expected downstream effects of this compound treatment in sensitive cell lines?
Successful this compound treatment should lead to a dose-dependent reduction in the phosphorylation of CDK1 at tyrosine 15 (pY15-CDK1).[1] You should also observe an increase in markers of DNA damage, such as γH2AX and phosphorylated CHK1 (pS345-CHK1), as well as an increase in markers of mitosis like Cyclin B1 and phosphorylated histone H3 (pHH3).[1] Ultimately, these events should culminate in apoptosis, which can be detected by markers like cleaved caspase-3.[1]
Q3: My cells are not showing the expected sensitivity to this compound. What are some potential reasons?
Inconsistent efficacy can arise from several factors:
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Cell Line Specific Factors:
-
Low Baseline Replicative Stress: Cell lines with low intrinsic DNA damage may be less dependent on the WEE1 checkpoint for survival.
-
Functional G1 Checkpoint: Cells with a robust G1 checkpoint (often p53 wild-type) may arrest and repair DNA damage before reaching the G2/M checkpoint, thus reducing their reliance on WEE1.[3]
-
Drug Efflux Pumps: Overexpression of multidrug resistance proteins can actively pump this compound out of the cells.
-
Cell Line Misidentification or Contamination: Ensure the identity and purity of your cell line through regular authentication.
-
-
Experimental Conditions:
-
Suboptimal Drug Concentration: The IC50 of this compound can vary significantly between cell lines. A full dose-response curve is necessary to determine the optimal concentration for your specific model.
-
Incorrect Drug Handling and Storage: this compound, like many small molecules, can be sensitive to degradation if not stored properly. Aliquot and store at -80°C for long-term use and -20°C for shorter periods.[2]
-
High Cell Seeding Density: High cell density can alter the microenvironment and affect drug accessibility and efficacy.
-
Serum Interactions: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecule inhibitors.
-
-
Assay-Specific Issues:
-
Timing of Assay: The effects of this compound are cell cycle-dependent. The timing of your endpoint measurement (e.g., for a viability assay) is critical.
-
Choice of Viability Assay: Different viability assays measure different cellular parameters (metabolic activity, membrane integrity, etc.). The choice of assay can influence the apparent cytotoxicity.
-
Q4: Are there known biomarkers that correlate with this compound sensitivity?
Yes, high levels of Cyclin E1 expression and amplification have been shown to correlate with increased sensitivity to this compound in some cancer types, particularly ovarian cancer.[3] Additionally, tumors with mutations in TP53 are often more reliant on the WEE1-regulated G2/M checkpoint, potentially rendering them more susceptible to this compound.[3]
Troubleshooting Guide for Inconsistent this compound Efficacy
If you are observing lower-than-expected efficacy or inconsistent results with this compound, follow this step-by-step troubleshooting guide.
Caption: Troubleshooting workflow for inconsistent this compound efficacy.
Data Presentation
This compound IC50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC50 values for this compound can vary based on the cell line and the assay conditions used.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| WEE1 (enzymatic assay) | - | 3.9 | [2] |
| A-427 | Non-Small Cell Lung Cancer (NSCLC) | 75 | [2] |
| NCI-H23 | Non-Small Cell Lung Cancer (NSCLC) | 103 | [2] |
| NIH-OVCAR3 | High-Grade Serous Ovarian Cancer | 295 | [1] |
| NIH-H1048 | Non-Small Cell Lung Cancer (NSCLC) | 310 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 627 | [1] |
| Kuramochi | High-Grade Serous Ovarian Cancer | 1519 | [1] |
Note: IC50 values are highly dependent on experimental conditions such as cell density, incubation time, and the specific viability assay used. These values should be considered as a guide, and it is recommended to determine the IC50 in your own experimental system.
Experimental Protocols
Cell Viability/Proliferation Assay (Using CellTiter-Glo®)
This protocol is adapted from published studies using this compound to determine its effect on cell proliferation.[1]
Objective: To determine the dose-dependent effect of this compound on the viability of a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well, white-walled, clear-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Workflow Diagram:
Caption: Workflow for a cell viability assay using CellTiter-Glo®.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 1,000 to 3,000 cells per well in a 96-well white-walled plate in a final volume of 100 µL of complete growth medium.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. A common concentration range to test is from 0.1 nM to 10 µM. Add the diluted this compound and a DMSO-only vehicle control to the respective wells.
-
Incubation: Return the plate to the incubator for 72 hours.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture medium in the well).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate reader.
-
Analysis: Normalize the data to the DMSO control wells and use a non-linear regression analysis (e.g., in GraphPad Prism) to calculate the IC50 value.
Western Blotting for this compound Target Engagement
Objective: To detect the inhibition of WEE1 kinase activity by measuring the phosphorylation status of its direct substrate, CDK1, at tyrosine 15.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-pY15-CDK1, Rabbit anti-total CDK1, Mouse anti-β-actin (or other loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1 µM) and a DMSO control for a specified time (e.g., 16 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-pY15-CDK1) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, you can strip the membrane and re-probe for total CDK1 and a loading control like β-actin.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
EdU (5-ethynyl-2'-deoxyuridine) labeling solution
-
Flow cytometry-based cell cycle analysis kit (e.g., Click-iT™ EdU Flow Cytometry Assay Kit)
-
DNA content stain (e.g., FxCycle™ Violet Stain)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Treat with this compound (e.g., 250, 500, 1000 nM) and a DMSO control for the desired duration (e.g., 24 hours).[1]
-
EdU Labeling: Two hours before harvesting, add 10 µM EdU to the cell culture medium and incubate.[1]
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Harvesting and Fixation: Trypsinize the cells, wash with PBS, and then fix and permeabilize according to the kit manufacturer's protocol.
-
EdU Detection: Perform the Click-iT® reaction to fluorescently label the incorporated EdU.
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DNA Staining: Stain the cells for DNA content using a dye like FxCycle™ Violet.
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Flow Cytometry: Analyze the cells on a flow cytometer.
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Data Analysis: Gate the cell populations based on DNA content (G1, S, G2/M phases) and EdU signal (to distinguish cells actively replicating DNA). This compound treatment is expected to cause an accumulation of cells in the S and G2/M phases and may show an increase in cells entering mitosis with unrepaired DNA.[1]
Signaling Pathway Visualization
Caption: this compound inhibits WEE1, leading to premature mitotic entry.
References
Azenosertib Technical Support Center: Minimizing Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of Azenosertib in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective, orally bioavailable inhibitor of WEE1 kinase.[1][2][3] WEE1 is a crucial regulator of the G2/M and S-phase cell cycle checkpoints.[2][4] By inhibiting WEE1, this compound forces cells with DNA damage to prematurely enter mitosis, leading to a phenomenon known as mitotic catastrophe and subsequent apoptosis.[2][3][5] This mechanism is particularly effective in cancer cells with existing genomic instability and DNA damage.[5]
Q2: What are the known primary off-targets of this compound?
The most well-characterized off-target of this compound is Polo-like kinase 1 (PLK1).[2][6] While this compound is significantly more potent against WEE1, it does exhibit inhibitory activity against PLK1 at higher concentrations.[2][6] Inhibition of PLK1 is known to contribute to adverse effects such as neutropenia and bone marrow suppression.[2]
Q3: What are the potential phenotypic consequences of this compound's off-target effects in my experiments?
Off-target effects, primarily through PLK1 inhibition, can lead to phenotypes that overlap with WEE1 inhibition, such as cell cycle arrest at G2/M.[6] This can complicate the interpretation of experimental results. Unintended inhibition of other kinases could also lead to unexpected changes in signaling pathways unrelated to WEE1. In clinical settings, off-target effects have been associated with toxicities like neutropenia, thrombocytopenia, and anemia.[1][7]
Q4: How can I be sure the observed phenotype in my experiment is due to WEE1 inhibition and not an off-target effect?
Several strategies can be employed to validate that the observed effects are on-target. These include:
-
Dose-response studies: Correlating the phenotypic effect with the IC50 for WEE1 inhibition.
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Washout experiments: Differentiating between reversible off-target effects and the sustained effect of potent WEE1 inhibition.
-
Genetic knockdown/knockout: Using techniques like siRNA or CRISPR to silence WEE1 and observing if the phenotype is recapitulated.
-
Rescue experiments: Expressing a drug-resistant mutant of WEE1 to see if it reverses the observed phenotype.
-
Monitoring downstream signaling: Assessing specific biomarkers of WEE1 inhibition, such as a reduction in pY15-CDK1 levels.[2][3]
Troubleshooting Guide
Issue 1: Ambiguous results from cell viability or proliferation assays.
Possible Cause: Overlapping phenotypes from on-target WEE1 inhibition and off-target PLK1 inhibition, especially at higher concentrations of this compound.
Troubleshooting Steps:
-
Optimize this compound Concentration:
-
Recommendation: Perform a detailed dose-response curve and use this compound at the lowest concentration that elicits a robust on-target effect (e.g., reduction in pY15-CDK1) while minimizing off-target inhibition.
-
Rationale: this compound is approximately 60-fold more potent against WEE1 than PLK1.[2] Working in a concentration window that effectively inhibits WEE1 without significantly engaging PLK1 is crucial.
-
-
Conduct a Washout Experiment:
-
Recommendation: Treat cells with this compound for a defined period, then wash the drug out and continue to monitor the phenotype.
-
Rationale: If the phenotype is due to a reversible, lower-affinity off-target interaction, it may diminish after washout. The on-target effect on WEE1, leading to mitotic catastrophe, is often more sustained.
-
-
Validate with a PLK1 Inhibitor:
-
Recommendation: Treat a parallel set of cells with a highly selective PLK1 inhibitor (e.g., BI-2536).
-
Rationale: This allows you to directly compare the phenotype of PLK1 inhibition to that observed with this compound, helping to dissect the contribution of each target.
-
Issue 2: Unexpected changes in signaling pathways unrelated to the WEE1/CDK1 axis.
Possible Cause: this compound may be interacting with other kinases or cellular proteins at the concentrations used in your experiment.
Troubleshooting Steps:
-
Perform a Kinome-Wide Selectivity Screen:
-
Recommendation: If resources permit, subject this compound to a kinome-wide binding or activity assay.
-
Rationale: This will provide a comprehensive profile of all kinases that this compound interacts with at a given concentration, revealing potential off-targets beyond PLK1.
-
-
Utilize Proteomics to Analyze Downstream Signaling:
-
Recommendation: Employ phosphoproteomics or other mass spectrometry-based proteomics approaches to get an unbiased view of signaling changes upon this compound treatment.
-
Rationale: This can reveal unexpected pathway modulation and help generate hypotheses about potential off-targets.
-
-
CRISPR-Based Target Validation:
-
Recommendation: Use CRISPR/Cas9 to knock out WEE1 in your cell line of interest.
-
Rationale: Comparing the phenotype of this compound treatment to WEE1 knockout can provide strong evidence for on-target effects. If the phenotype of this compound is more pronounced or different from the knockout, it suggests the involvement of off-targets.
-
Data Presentation
Table 1: this compound Kinase Selectivity Profile
| Target | IC50 (nmol/L) | Fold Selectivity vs. WEE1 | Reference |
| WEE1 | 3.8 | 1x | [2] |
| PLK1 | 227 | ~60x | [2] |
Table 2: Common Treatment-Related Adverse Events (TRAEs) Observed in this compound Clinical Trials (Any Grade)
| Adverse Event | Frequency (%) | Reference |
| Neutropenia | 54.9 | [1] |
| Thrombocytopenia | 47.1 | [1] |
| Anemia | 49.0 | [1] |
| Nausea | 43.1 | [1] |
| Diarrhea | 37.3 | [1] |
| Fatigue | 41.2 | [1] |
Experimental Protocols
Protocol 1: Dose-Response and Biomarker Analysis
-
Cell Plating: Seed cells at an appropriate density in multi-well plates.
-
This compound Treatment: Prepare a serial dilution of this compound (e.g., from 1 nM to 10 µM) and treat the cells for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: At the end of the treatment period, assess cell viability using a standard method such as MTT or CellTiter-Glo.
-
Western Blot for Biomarkers: In a parallel experiment, treat cells with the same concentrations of this compound for a shorter duration (e.g., 2-6 hours). Lyse the cells and perform Western blotting to detect levels of pY15-CDK1 and total CDK1.
-
Data Analysis: Plot the dose-response curve for cell viability to determine the IC50. Correlate this with the concentration range that shows a significant reduction in pY15-CDK1.
Protocol 2: Washout Experiment
-
Initial Treatment: Treat cells with this compound at a concentration that elicits the phenotype of interest for a defined period (e.g., 6 hours).
-
Washout: Remove the this compound-containing medium. Wash the cells twice with pre-warmed, drug-free medium.
-
Re-culture: Add fresh, drug-free medium to the cells.
-
Time-Course Analysis: Monitor the phenotype of interest at various time points after washout (e.g., 0, 6, 12, 24, 48 hours).
-
Control: Maintain a set of cells under continuous this compound treatment as a positive control.
Protocol 3: CRISPR/Cas9-Mediated WEE1 Knockout
-
gRNA Design and Cloning: Design and clone a guide RNA (gRNA) targeting a conserved exon of the WEE1 gene into a Cas9-expressing lentiviral vector.
-
Lentivirus Production and Transduction: Produce lentiviral particles and transduce the target cell line.
-
Selection and Clonal Isolation: Select transduced cells (e.g., with puromycin) and perform single-cell cloning to isolate knockout clones.
-
Validation of Knockout: Confirm the absence of WEE1 protein expression in the isolated clones by Western blotting.
-
Phenotypic Analysis: Compare the phenotype of the WEE1 knockout clones to that of wild-type cells treated with this compound.
Visualizations
Caption: this compound's primary mechanism of action on the WEE1 signaling pathway.
Caption: Experimental workflow for minimizing and validating this compound's off-target effects.
Caption: Logical relationship between this compound concentration and the need for on-target validation.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. This compound Is a Potent and Selective WEE1 Kinase Inhibitor with Broad Antitumor Activity Across a Range of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is a Potent and Selective WEE1 Kinase Inhibitor with Broad Antitumor Activity Across a Range of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zentalis Pharmaceuticals to Highlight Preclinical Data Demonstrating that WEE1 Inhibitor this compound Exerts Synergistic Anti-tumor Activity with KRAS(G12C) Inhibitors at AACR Annual Meeting 2024 - BioSpace [biospace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. onclive.com [onclive.com]
Azenosertib dose-response curve analysis issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the WEE1 inhibitor, Azenosertib.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of WEE1 kinase.[1][2] WEE1 is a critical regulator of the G2/M cell cycle checkpoint, preventing cells with DNA damage from entering mitosis.[3] By inhibiting WEE1, this compound causes cancer cells, particularly those with pre-existing DNA damage stress (a common feature of tumor cells), to prematurely enter mitosis with unrepaired DNA. This leads to a cellular catastrophe known as mitotic catastrophe, ultimately resulting in apoptosis (programmed cell death).[1][4] The mechanism of action involves the reduction of inhibitory phosphorylation on CDK1 at tyrosine 15 (pY15-CDK1), a direct substrate of WEE1.[1]
Q2: In which cancer cell lines is this compound expected to be most effective?
This compound is expected to be most effective in cancer cell lines with a high level of genomic instability and reliance on the G2/M checkpoint for DNA repair.[1] This is often the case in tumors with mutations in genes like TP53, which compromise the G1 checkpoint. Additionally, preclinical data suggest that tumors with high levels of Cyclin E1 expression may be particularly sensitive to this compound.[2][5]
Q3: What are the known mechanisms of resistance to this compound and other WEE1 inhibitors?
Resistance to WEE1 inhibitors like this compound can arise through several mechanisms. One of the primary mechanisms is the upregulation of PKMYT1 (Myt1), a kinase that is functionally redundant to WEE1 and can also phosphorylate and inhibit CDK1.[2][6] Other potential mechanisms include reduced levels of the WEE1 substrate, CDK1, and alterations in signaling pathways that control cell cycle progression, such as increased TGF-β signaling.[6]
Troubleshooting Guide for Dose-Response Curve Analysis
Q4: My this compound dose-response curve is not a standard sigmoidal shape. What could be the cause?
Non-sigmoidal dose-response curves can arise from several factors in in-vitro experiments. Here are a few common scenarios and their potential interpretations:
-
Shallow (Flat) Curve: A shallow Hill slope can indicate a lower binding affinity or that the drug's effect is not solely dependent on inhibiting the primary target. It may also reflect significant cell-to-cell variability in the response to the drug.[7] Consider performing single-cell imaging or flow cytometry to assess heterogeneity in target inhibition or downstream markers.
-
Steep Curve: An unusually steep dose-response curve can sometimes be an artifact of stoichiometric inhibition, especially if the concentration of the target enzyme is high relative to the inhibitor's dissociation constant (Kd).[8][9] This can lead to an IC50 value that is not reflective of the true potency. Ensure that the assay conditions, particularly enzyme/protein concentration, are optimized.
-
Biphasic (Hormetic) Curve: A biphasic curve, where a low dose of this compound stimulates cell growth while a high dose is inhibitory, is less common for kinase inhibitors but can occur. This "hormesis" can be due to off-target effects or complex biological responses.[10][11] If you observe this, it is crucial to investigate the underlying mechanism, potentially through proteomic or transcriptomic analysis at different points on the curve.
Q5: The IC50 value for this compound in my cell line is much higher than expected, suggesting resistance. What are the next steps?
If you observe a higher-than-expected IC50 value, suggesting resistance to this compound, consider the following troubleshooting steps:
-
Confirm Cell Line Identity and Purity: Ensure your cell line is not misidentified or contaminated. Perform STR profiling to confirm the cell line's identity.
-
Assess Expression of Resistance Markers: Use Western blotting or qPCR to check the expression levels of key proteins associated with WEE1 inhibitor resistance, such as PKMYT1 and CDK1.[6]
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Evaluate Cell Cycle Profile: Analyze the cell cycle distribution of your cells with and without this compound treatment using flow cytometry. Resistant cells may exhibit a less pronounced G2/M arrest or a slower cell cycle progression.[6]
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Consider Combination Therapy: Preclinical studies have shown that combining this compound with other agents, such as KRAS G12C inhibitors or chemotherapy, can overcome resistance and lead to synergistic effects.[5][12]
Q6: I am observing significant variability in my dose-response data between experiments. How can I improve reproducibility?
Variability in dose-response assays can be minimized by careful optimization and standardization of your experimental protocol. Key factors to control include:
-
Cell Seeding Density: The optimal seeding density should be determined for each cell line to ensure cells are in the exponential growth phase during the drug treatment period. A typical range is 1,000 to 3,000 cells per well in a 96-well plate.[13]
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Assay Duration: A 72-hour incubation period is commonly used for this compound cell viability assays.[13] Ensure this is consistent across all experiments.
-
Quality Control: Include appropriate controls in every assay plate, such as a vehicle-only control (e.g., DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).[14]
-
Reagent Quality and Handling: Use high-quality reagents and ensure proper storage and handling of this compound stock solutions.
Quantitative Data Summary
| Cell Line | Cancer Type | This compound IC50 (nM) | Sensitivity | Reference |
| A-427 | Non-Small Cell Lung Cancer | ~125 | Sensitive | [1] |
| LoVo | Colorectal Cancer | ~627 | Relatively Resistant | [1] |
| A549 | Non-Small Cell Lung Cancer | 1.069 | Sensitive | [4] |
| PC9 | Non-Small Cell Lung Cancer | - | Sensitive | [4] |
| HuH-7 | Hepatocellular Carcinoma | - | Sensitive | [4] |
Experimental Protocols
Cell Proliferation Assay (Based on CellTiter-Glo®)
This protocol is adapted from established methods for assessing the anti-proliferative activity of this compound.[13]
Materials:
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Cancer cell line of interest
-
Standard tissue culture medium with supplements
-
96-well white-walled, clear-bottom tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (typically 1,000-3,000 cells/well) in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in culture medium. A common starting concentration for the highest dose is 10 µM.[13]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or DMSO (for the vehicle control).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings of the drug-treated wells to the vehicle control wells.
-
Plot the normalized values against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response with variable slope) in software like GraphPad Prism to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits WEE1, leading to mitotic catastrophe.
Caption: Workflow for this compound dose-response analysis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 3. Overcoming PARP Inhibitor and Platinum Resistance with WEE1 Inhibitors in Ovarian Cancer | Published in healthbook TIMES Oncology Hematology [onco-hema.healthbooktimes.org]
- 4. researchgate.net [researchgate.net]
- 5. Zentalis reports data from Phase Ib trial of cancer combo therapy [clinicaltrialsarena.com]
- 6. Identifying and overcoming a mechanism of resistance to WEE1 kinase inhibitor AZD1775 in high grade serous ovarian cancer cells [ejgo.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [2308.08618] Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset [arxiv.org]
- 12. The Selective WEE1 Inhibitor this compound Shows Synergistic Antitumor Activity with KRASG12C Inhibitors in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
Improving Azenosertib therapeutic index in combination studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Azenosertib in combination studies. Our goal is to help you navigate potential challenges and optimize your experimental design to improve the therapeutic index of this compound-based combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and the rationale for its use in combination therapy?
This compound is a potent and selective inhibitor of WEE1 kinase.[1][2][3][4] WEE1 is a crucial regulator of the G2/M cell cycle checkpoint, preventing cells with DNA damage from entering mitosis.[1][4] By inhibiting WEE1, this compound forces cancer cells with DNA damage to prematurely enter mitosis, leading to a lethal outcome known as mitotic catastrophe.[1][2][4] This mechanism is particularly effective in cancer cells with existing genomic instability and DNA damage.[1][4]
The rationale for using this compound in combination with other anti-cancer agents, such as chemotherapy or PARP inhibitors, is to synergistically increase DNA damage in cancer cells, thereby enhancing their dependence on the G2/M checkpoint and increasing their sensitivity to WEE1 inhibition.[3][5]
Q2: What are the common toxicities observed with this compound in combination studies, and how can they be managed?
Common treatment-related adverse events (TRAEs) associated with this compound, particularly in combination with chemotherapy, include gastrointestinal toxicities (nausea, vomiting, diarrhea), fatigue, and hematological toxicities such as neutropenia, thrombocytopenia, and anemia.[6][7][8][9] In some cases, serious adverse events like sepsis have been reported, leading to clinical trial holds.[5][8][10][11]
Troubleshooting & Management Strategies:
-
Dose Optimization and Scheduling: Exploring intermittent dosing schedules (e.g., 5 days on, 2 days off) has shown to improve tolerability while maintaining efficacy.[6][7][12] Preclinical studies have also investigated loading doses followed by maintenance dosing to enhance the therapeutic window.[1][13]
-
Supportive Care: Prophylactic antiemetics and growth factor support (e.g., G-CSF for neutropenia) can help manage side effects.
-
Patient Monitoring: Close monitoring of blood counts and for signs of infection is critical, especially when combining this compound with myelosuppressive chemotherapy.[8]
Q3: How can we identify patients most likely to respond to this compound-based therapies?
The use of predictive biomarkers is a key strategy to enrich for patient populations who are most likely to benefit, thereby improving the therapeutic index. Overexpression of Cyclin E1 has emerged as a promising biomarker for sensitivity to this compound.[6][13] Tumors with high levels of Cyclin E1 exhibit increased replication stress, making them more dependent on the WEE1-mediated G2/M checkpoint for survival.[13] Other potential biomarkers being explored include mutations in genes associated with genomic instability and homologous recombination deficiency (HRD).[14][15]
Q4: What are some key considerations when designing in vitro and in vivo combination studies with this compound?
-
In Vitro Assays: Standard cell viability assays (e.g., CellTiter-Glo®) can be used to determine the IC50 of this compound and the combination partner. To assess synergy, combination index (CI) values should be calculated using the Chou-Talalay method. Mechanistic assays such as flow cytometry for cell cycle analysis (to detect G2/M checkpoint abrogation) and western blotting for pharmacodynamic markers (e.g., pY15-CDK1) are essential.[1]
-
In Vivo Models: Xenograft or patient-derived xenograft (PDX) models are crucial for evaluating in vivo efficacy and tolerability. Tumor growth inhibition (TGI) is a key endpoint.[16] It is important to carefully monitor animal body weight and clinical signs to assess toxicity.[17] Different dosing schedules and sequences of administration (e.g., sequential vs. concurrent) should be explored to optimize the therapeutic index.
Troubleshooting Guides
Issue 1: High in vitro cytotoxicity in normal cells or excessive in vivo toxicity.
| Potential Cause | Troubleshooting Steps |
| Suboptimal dosing schedule | Test intermittent dosing schedules (e.g., 4:3, 5:2) to allow for recovery of normal tissues.[1] |
| Inappropriate combination partner | Re-evaluate the mechanism of the combination drug to ensure a synergistic and not just additive toxic effect on normal cells. |
| Off-target effects | Confirm the selectivity of this compound and the combination agent in your experimental system. |
| Animal model sensitivity | Consider using a different, more robust animal strain or model. |
Issue 2: Lack of synergistic effect in combination studies.
| Potential Cause | Troubleshooting Steps |
| Incorrect drug ratio | Perform a matrix of dose-response experiments to identify synergistic ratios. |
| Suboptimal timing of drug administration | In vivo, test sequential versus concurrent dosing schedules. The order of administration can significantly impact efficacy. |
| Cell line resistance | Characterize the genomic profile of your cell lines. Cells lacking a high degree of replication stress or having a functional G1 checkpoint may be less sensitive.[18] |
| Insufficient drug exposure | Conduct pharmacokinetic studies to ensure adequate drug levels are achieved in the target tissue. |
Quantitative Data Summary
Table 1: this compound Combination Efficacy in Clinical Trials
| Combination Partner | Cancer Type | Dosing Schedule | Objective Response Rate (ORR) | Reference |
| Paclitaxel | Platinum-Resistant Ovarian Cancer | Intermittent | 50% | [7][9] |
| Gemcitabine | Platinum-Resistant Ovarian Cancer | Multiple Schedules | 38.5% | [7] |
| Carboplatin | Platinum-Resistant Ovarian Cancer | - | 35.7% | [7][9] |
| Pembrolizumab + Carboplatin | Metastatic Triple Negative Breast Cancer | - | Ongoing Trial | [3][19] |
| Trastuzumab Deruxtecan | HER2-positive Solid Tumors | - | Ongoing Trial | [3][19] |
| Gemcitabine | Osteosarcoma | 150 mg daily (5:2) + Gemcitabine 800 mg/m² | MTD determined | [12][20] |
Table 2: Common Treatment-Related Adverse Events (Grade ≥3) with this compound Combinations
| Adverse Event | Frequency | Reference |
| Neutropenia | 25.5% - 54.9% | [7][8][9] |
| Thrombocytopenia | 27.5% - 47.1% | [7][8][9] |
| Anemia | 15.7% - 49.0% | [7][8][9] |
| Fatigue | 9.8% - 41.2% | [6][7][8] |
| Lymphopenia | 33% | [12] |
Experimental Protocols
Cell Viability and Synergy Analysis
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound, the combination drug, and the combination of both at a constant ratio.
-
Incubation: Incubate the plates for 72-120 hours.
-
Viability Assessment: Measure cell viability using a commercially available assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Data Analysis: Calculate IC50 values for each drug alone. Determine the Combination Index (CI) using software like CompuSyn, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Tumor Growth Inhibition Study
-
Tumor Implantation: Subcutaneously implant tumor cells or fragments into immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (Vehicle, this compound alone, combination partner alone, this compound + combination partner).
-
Drug Administration: Administer drugs according to the planned dose and schedule (e.g., oral gavage for this compound, intraperitoneal injection for chemotherapy).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint, or for a specified duration.
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
Visualizations
Caption: this compound's mechanism of action in inducing mitotic catastrophe.
Caption: Workflow for assessing this compound combination synergy.
Caption: A logical approach to troubleshooting this compound combination studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound Is a Potent and Selective WEE1 Kinase Inhibitor with Broad Antitumor Activity Across a Range of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. researchgate.net [researchgate.net]
- 5. Sepsis deaths halt Zentalis' this compound cancer trials [synapse.patsnap.com]
- 6. Zentalis Pharmaceuticals Updates this compound Clinical Data in Platinum-Resistant Ovarian Cancer, On Track for DENALI Part 2 Initiation in 2025 | Nasdaq [nasdaq.com]
- 7. Zentalis reports data from Phase Ib trial of cancer combo therapy [clinicaltrialsarena.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. A Study of ZN-c3 in Patients With Ovarian Cancer [clin.larvol.com]
- 10. onclive.com [onclive.com]
- 11. FDA places partial hold on Zentalis' trials of this compound for cancer [clinicaltrialsarena.com]
- 12. ascopubs.org [ascopubs.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Zentalis Pharmaceuticals Provides Update on this compound Clinical Development Program [drug-dev.com]
- 15. ir.zentalis.com [ir.zentalis.com]
- 16. The Selective WEE1 Inhibitor this compound Shows Synergistic Antitumor Activity with KRASG12C Inhibitors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound | C29H34N8O2 | CID 139467635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Facebook [cancer.gov]
- 20. A Study of ZN-c3 in Combination With Gemcitabine in Subjects With Osteosarcoma [clin.larvol.com]
Azenosertib Technical Support Center: Long-Term Study Guidance
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing Azenosertib dosage in long-term studies. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of WEE1 kinase.[1][2] WEE1 is a crucial regulator of the G2/M cell cycle checkpoint.[3] By inhibiting WEE1, this compound causes cancer cells, particularly those with existing DNA damage or defects in other cell cycle checkpoints (like p53 deficiency), to enter mitosis prematurely.[1][4] This forced mitotic entry with unrepaired DNA leads to a cellular catastrophe known as mitotic catastrophe, ultimately resulting in cancer cell death.[1][4]
Q2: What is the recommended starting dose and schedule for this compound in long-term studies?
A2: Based on clinical trial data, an intermittent dosing schedule is often preferred over continuous dosing to improve tolerability and efficacy.[5][6] The recommended Phase 2 dose (RP2D) for this compound monotherapy has been established as 400 mg administered orally once daily on a 5 days on, 2 days off schedule.[5]
Q3: What are the most common adverse events associated with this compound?
A3: Common treatment-related adverse events (TRAEs) observed in clinical trials include:
-
Hematological: Neutropenia, thrombocytopenia, and anemia.
-
Gastrointestinal: Nausea, diarrhea, and vomiting.
-
Constitutional: Fatigue.
Q4: How should I manage treatment-emergent adverse events (TEAEs)?
A4: Management of TEAEs typically involves dose interruption, dose reduction, or in severe cases, discontinuation of the drug. Prophylactic treatments, such as antiemetics for nausea, may also be considered. The specific management strategy depends on the type and grade of the adverse event.
Troubleshooting Guide: Dose Reduction for Adverse Events
Proactive monitoring and management of adverse events are critical for the long-term administration of this compound. The following tables provide a general guideline for dose reduction based on the grade of the observed toxicity.
Table 1: this compound Dose Reduction Levels
| Dose Level | This compound Dose (5 Days On, 2 Days Off) |
| Starting Dose | 400 mg daily |
| First Reduction | 300 mg daily |
| Second Reduction | 200 mg daily |
Note: Further dose reductions should be considered based on individual subject tolerance and clinical benefit.
Table 2: General Guidelines for this compound Dose Modification Based on Toxicity
| Toxicity Grade (CTCAE) | Recommended Action |
| Grade 1 | Continue this compound at the current dose. |
| Grade 2 | Continue this compound at the current dose; consider dose interruption if toxicity is persistent or intolerable. |
| Grade 3 | Interrupt this compound treatment. Once toxicity resolves to Grade 1 or baseline, resume treatment at the next lower dose level. |
| Grade 4 | Interrupt this compound treatment. Once toxicity resolves to Grade 1 or baseline, consider resuming treatment at a lower dose level after careful risk-benefit assessment. For certain Grade 4 toxicities, permanent discontinuation may be necessary. |
Disclaimer: These are general recommendations. Specific dose modifications should always be guided by the complete clinical trial protocol and in consultation with a medical monitor.
Experimental Protocols
Protocol 1: Monitoring Hematological Toxicity
-
Objective: To monitor for and grade hematological adverse events.
-
Procedure:
-
Collect whole blood samples via venipuncture at baseline, and then weekly for the first two cycles, and at the beginning of each subsequent cycle.
-
Perform a complete blood count (CBC) with differential to determine absolute neutrophil count (ANC), platelet count, and hemoglobin levels.
-
Grade hematological toxicities according to the latest version of the Common Terminology Criteria for Adverse Events (CTCAE).
-
-
Data Analysis:
-
Tabulate the incidence and severity of neutropenia, thrombocytopenia, and anemia.
-
Correlate the grade of hematological toxicity with the administered dose of this compound to inform dose modification decisions.
-
Protocol 2: Assessment of Pharmacodynamic (PD) Biomarkers
-
Objective: To assess the biological activity of this compound in tumor tissue.
-
Procedure:
-
Obtain tumor biopsy samples at baseline and after a specified duration of treatment (e.g., after one cycle).
-
Fix and embed the tissue in paraffin (FFPE).
-
Perform immunohistochemistry (IHC) staining for key pharmacodynamic biomarkers:
-
-
Data Analysis:
-
Quantify the staining intensity and percentage of positive cells for each biomarker.
-
Compare post-treatment biomarker levels to baseline to confirm target engagement and downstream biological effects of this compound.
-
Visualizations
Caption: this compound inhibits WEE1, leading to premature mitotic entry and cell death.
References
Validation & Comparative
WEE1 Inhibition in Ovarian Cancer: A Comparative Analysis of Azenosertib and Other Key Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of ovarian cancer treatment is continually evolving, with targeted therapies offering new hope for patients. Among these, inhibitors of the WEE1 kinase have emerged as a promising strategy, particularly for tumors with specific genetic backgrounds such as TP53 mutations. WEE1 is a critical regulator of the G2/M cell cycle checkpoint, preventing cells with DNA damage from entering mitosis. By inhibiting WEE1, cancer cells are forced into premature and catastrophic cell division, leading to apoptosis. This guide provides a comparative overview of azenosertib, a selective WEE1 inhibitor, and other notable WEE1 inhibitors in the context of ovarian cancer, supported by preclinical and clinical data.
Mechanism of Action: The Role of WEE1 Inhibition
WEE1 kinase plays a pivotal role in the cell's DNA damage response (DDR) pathway. In response to DNA damage, WEE1 phosphorylates and inactivates cyclin-dependent kinase 1 (CDK1), a key driver of mitotic entry. This phosphorylation enforces the G2/M checkpoint, allowing time for DNA repair. Many ovarian cancers, particularly high-grade serous ovarian cancer (HGSOC), harbor mutations in the TP53 gene, which disrupts the G1/S checkpoint.[1][2] Consequently, these cancer cells become heavily reliant on the G2/M checkpoint for survival.
WEE1 inhibitors exploit this dependency. By blocking WEE1 activity, these drugs prevent the inhibitory phosphorylation of CDK1, leading to premature entry into mitosis despite the presence of DNA damage.[2][3] This process, termed mitotic catastrophe, results in chromosomal instability and ultimately, cancer cell death.[2][3] The biomarker Cyclin E1, which is often overexpressed in platinum-resistant ovarian cancer, has also been identified as a predictor of sensitivity to WEE1 inhibition, as high levels of Cyclin E1 are associated with increased replication stress, making the cells more dependent on the G2/M checkpoint.[4]
Figure 1: WEE1 Signaling Pathway in Ovarian Cancer and the Mechanism of WEE1 Inhibitors.
Comparative Analysis of WEE1 Inhibitors
Several WEE1 inhibitors are currently in various stages of preclinical and clinical development for ovarian cancer. This section compares this compound with other key inhibitors, focusing on their efficacy and safety profiles.
This compound (ZN-c3)
This compound is a potent and selective, orally bioavailable WEE1 inhibitor.[2][5][6] Preclinical studies have demonstrated its broad antitumor activity across various cancer cell lines, including those derived from ovarian cancer.[2][7][8] this compound induces DNA damage and pushes cancer cells into mitotic catastrophe, leading to apoptosis.[2][7][8] Clinical trials have shown promising activity, particularly in combination with chemotherapy.
Adavosertib (MK-1775/AZD1775)
Adavosertib is one of the most extensively studied WEE1 inhibitors.[9] Preclinical and clinical studies have demonstrated its efficacy as a monotherapy and in combination with DNA-damaging agents in ovarian cancer.[10][11][12] However, its development has been challenged by a narrow therapeutic window and associated toxicities.[9]
Other Investigational WEE1 Inhibitors
-
Debio 0123: An orally bioavailable and highly selective WEE1 inhibitor currently in Phase 1 clinical trials.[13][14] Preclinical data suggests synergistic effects when combined with a PKMYT1 inhibitor in ovarian cancer models.[13][14]
-
ZN-c5: Another WEE1 inhibitor from Zentalis Pharmaceuticals.
-
ZN-d5: A BCL-2 inhibitor also being developed by Zentalis, with potential for combination therapies.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of WEE1 inhibitors in ovarian cancer.
Table 1: Preclinical Efficacy of WEE1 Inhibitors in Ovarian Cancer Cell Lines
| Inhibitor | Cell Line | Assay | Endpoint | Result | Citation(s) |
| This compound | Ovarian Cancer Models | In vitro/In vivo | Antitumor Activity | High sensitivity in Cyclin E1 overexpressing models | [4] |
| Adavosertib | HGSOC cell lines | Cytotoxicity | IC50 | Exerted consistent cytotoxic activity | [15] |
| Adavosertib | HGSOC cell lines | Cell Cycle | G2/M accumulation | Induced G2/M accumulation | [15] |
| Adavosertib | HGSOC cell lines | Apoptosis | Apoptosis induction | Induced apoptosis | [15] |
| Debio 0123 | Ovarian Cancer Models | In vivo | Tumor Growth | Minor inhibition as monotherapy, complete regression with lunresertib | [16] |
Table 2: Clinical Trial Data of WEE1 Inhibitors in Ovarian Cancer
| Inhibitor | Trial Phase | Patient Population | Treatment | ORR (%) | mPFS (months) | Citation(s) |
| This compound | Phase 1b | Platinum-Resistant | + Paclitaxel | 50.0 | 7.4 | [6] |
| This compound | Phase 1b | Platinum-Resistant | + Carboplatin | 35.7 | 10.4 | [6] |
| This compound | Phase 1b | Platinum-Resistant | Monotherapy (Cyclin E1+) | 30.2 | - | |
| Adavosertib | Phase 2 | Platinum-Resistant/Refractory | + Gemcitabine | 23.0 | 4.6 | [15] |
| Adavosertib | Phase 2 | Platinum-Sensitive (TP53-mutant) | + Carboplatin/Paclitaxel | - | 7.9 | [17] |
| Adavosertib | Phase 2 | Recurrent Uterine Serous Carcinoma | Monotherapy | 29.4 | - | [1] |
| Adavosertib | Phase 2 | Platinum-Resistant (TP53-mutant) | + Carboplatin | 41.0 | 5.6 | [18] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key experiments used in the preclinical evaluation of WEE1 inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Ovarian cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the WEE1 inhibitor or vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values (the concentration of drug that inhibits cell growth by 50%) are determined.[19]
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Ovarian cancer cells are treated with the WEE1 inhibitor or vehicle control for a defined period.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.
-
Staining: Fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), which also contains RNase to prevent staining of RNA.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G1, S, and G2/M) is quantified based on their DNA content.[20]
In Vivo Tumor Xenograft Model
-
Cell Implantation: Human ovarian cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the WEE1 inhibitor (e.g., via oral gavage), while the control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes and weights between the treated and control groups.[1][21]
Figure 2: Typical Experimental Workflow for Preclinical Evaluation of WEE1 Inhibitors.
Conclusion
WEE1 inhibitors represent a promising therapeutic avenue for ovarian cancer, particularly in tumors with underlying DNA damage repair deficiencies. This compound has demonstrated a favorable efficacy and safety profile in early clinical trials, positioning it as a potentially best-in-class agent. Adavosertib has also shown significant activity, although toxicity remains a concern. The development of novel WEE1 inhibitors like Debio 0123 and the exploration of combination strategies are likely to further refine the role of this therapeutic class in the management of ovarian cancer. Continued research into predictive biomarkers, such as Cyclin E1 expression, will be crucial for identifying patients most likely to benefit from WEE1 inhibition.
References
- 1. WEE1 inhibition by MK1775 as a single-agent therapy inhibits ovarian cancer viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pipeline - Zentalis Pharmaceuticals [zentalis.com]
- 4. communities.springernature.com [communities.springernature.com]
- 5. This compound | C29H34N8O2 | CID 139467635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound Is a Potent and Selective WEE1 Kinase Inhibitor with Broad Antitumor Activity Across a Range of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. Clinical efficacy and molecular response correlates of the WEE1 inhibitor adavosertib combined with cisplatin in patients with metastatic triple-negative breast cancer (mTNBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Wee1 inhibitor adavosertib on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI - ODF2L acts as a synthetic lethal partner with WEE1 inhibition in epithelial ovarian cancer models [jci.org]
- 13. The WEE1 inhibitor Debio 0123 is synergistic with the PKMYT1 inhibitor lunresertib in preclinical models of ovarian and breast cancer - Debiopharm [debiopharm.com]
- 14. debiopharm.com [debiopharm.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Preclinical evaluation of the WEE1 inhibitor MK-1775 as single-agent anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mTOR inhibition overcomes primary and acquired resistance to Wee1 inhibition by augmenting replication stress in epithelial ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. WEE1 Inhibitor Adavosertib Exerts Antitumor Effects on Colorectal Cancer, Especially in Cases with p53 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
Validating Cyclin E1 as a Predictive Biomarker for Azenosertib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Azenosertib, a selective WEE1 inhibitor, with alternative therapeutic strategies for cancers characterized by Cyclin E1 overexpression. We present supporting experimental data, detailed methodologies for key validation assays, and visualizations of the underlying biological pathways and experimental workflows.
This compound: Targeting a Key Vulnerability in Cyclin E1-Overexpressing Cancers
This compound (formerly ZN-c3) is a first-in-class, oral, selective inhibitor of WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1][2] In cancers with high levels of Cyclin E1, the G1/S checkpoint is often dysregulated, leading to increased reliance on the WEE1-mediated G2/M checkpoint to repair DNA damage before mitotic entry.[3] By inhibiting WEE1, this compound abrogates this checkpoint, causing cancer cells with high replicative stress, such as those with Cyclin E1 overexpression, to enter mitosis prematurely with unrepaired DNA damage, leading to mitotic catastrophe and cell death.[1][3]
Preclinical studies have demonstrated that cancer cell lines with high Cyclin E1 expression are significantly more sensitive to this compound.[4] This sensitivity is mediated by CDK2 activity, and artificial overexpression of Cyclin E1 in cell lines with low endogenous levels sensitizes them to the drug.[4] These findings provided a strong rationale for investigating Cyclin E1 as a predictive biomarker for this compound efficacy in clinical trials.
Clinical Performance of this compound in Cyclin E1-Positive Cancers
Clinical trial data, primarily from the DENALI and MAMMOTH studies, have shown promising anti-tumor activity of this compound monotherapy in patients with Cyclin E1-positive platinum-resistant ovarian cancer (PROC).[5][6][7][8][9]
| Clinical Trial | Patient Population | Cyclin E1 Status | N | Objective Response Rate (ORR) | Median Duration of Response (mDOR) |
| DENALI (Part 1b) | Platinum-Resistant Ovarian Cancer | Positive (IHC) | 43 (response-evaluable) | 34.9% (95% CI: 21.0-50.9) | 6.3 months (95% CI: 2.7-not evaluable)[6][7] |
| Positive (IHC) | 48 (intent-to-treat) | 31.3% (95% CI: 18.7-46.3) | 5.5 months (95% CI: 2.7-not estimable)[8][9] | ||
| Negative (IHC) | 50 (response-evaluable) | 6.0% (95% CI: 1.3-16.6) | - | ||
| MAMMOTH | PARP-inhibitor Refractory Ovarian Cancer | Positive (IHC) | 16 (400mg dose) | 31.3% (95% CI: 11.0-58.7) | 4.2 months (95% CI: 3.0-not estimable)[5][9] |
| Positive (IHC) | 14 (300mg dose) | 21.4% (95% CI: 4.7-50.8) | 4.9 months (95% CI: 3.0-NE)[5] | ||
| ZN-c3-001 | Platinum-Resistant Ovarian Cancer | Positive (IHC) | 23 (intermittent dosing) | 34.8% (95% CI: 16.4-57.3) | 5.2 months (95% CI: 2.8-6.9)[5] |
| Positive (IHC) | 6 (continuous dosing) | 33.3% (95% CI: 0.8-90.6) | 4.2 months (95% CI: NE-NE)[5] |
These results have led to a Fast Track Designation from the FDA for this compound in Cyclin E1-positive, platinum-resistant epithelial ovarian, fallopian tube, or primary peritoneal cancer.[6]
Alternative Therapeutic Strategies and Comparative Landscape
Cancers with Cyclin E1 overexpression are often resistant to standard-of-care chemotherapies, such as platinum-based agents, and PARP inhibitors.[10] This highlights the need for novel therapeutic approaches.
Standard of Care in Platinum-Resistant Ovarian Cancer
The current standard of care for platinum-resistant ovarian cancer involves single-agent chemotherapy (e.g., paclitaxel, topotecan, pegylated liposomal doxorubicin) or bevacizumab, with or without chemotherapy.[11] These options generally yield low objective response rates, typically in the range of 10-15%.[11]
Emerging Targeted Therapies
CDK2 Inhibitors: Given that Cyclin E1's oncogenic effects are primarily mediated through its partnership with CDK2, selective CDK2 inhibitors are a rational therapeutic strategy. Several CDK2 inhibitors are currently in early-phase clinical trials for Cyclin E1-amplified or overexpressing solid tumors.
| Compound | Developer | Phase of Development (in Cyclin E1+ cancers) |
| INCB123667 | Incyte Corporation | Phase 1/2 |
| BLU-222 | Blueprint Medicines | Phase 1 |
| Tagtociclib (PF-07104091) | Pfizer | Phase 1 |
Preclinical data suggest that CDK2 inhibition can be effective in both Rb-mutant and Rb-wild-type Cyclin E1-high cancer cells. However, direct head-to-head clinical data comparing the efficacy of this compound with these CDK2 inhibitors in a Cyclin E1-positive population is not yet available.
Immunotherapy: The role of immunotherapy in Cyclin E1-positive ovarian cancer is an area of active investigation. Preclinical evidence suggests that Cyclin E1 overexpression may be associated with increased immune cell infiltration.[12] Clinical trials combining checkpoint inhibitors with other agents have shown some promise in ovarian cancer, but data specifically for the Cyclin E1-positive subgroup is limited.
Experimental Protocols for Cyclin E1 Biomarker Validation
Accurate and reproducible measurement of Cyclin E1 status is critical for patient selection. The following are detailed methodologies for the key assays used in clinical trials.
Immunohistochemistry (IHC) for Cyclin E1 Protein Expression
Principle: IHC detects the presence and localization of Cyclin E1 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections using a specific antibody.
Protocol:
-
Tissue Preparation:
-
Cut 4-5 µm thick sections from the FFPE tumor block and mount on positively charged slides.
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific antibody binding with a protein block solution (e.g., goat serum) for 20-30 minutes.
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody against Cyclin E1 (e.g., clone HE12 or EP126) at an optimized dilution overnight at 4°C.[13]
-
-
Detection System:
-
Use a polymer-based detection system (e.g., HRP-polymer) to avoid biotin-related background.
-
Incubate with the secondary antibody-polymer conjugate for 30-60 minutes at room temperature.
-
-
Chromogen and Counterstain:
-
Apply a diaminobenzidine (DAB) chromogen solution and incubate until the desired brown staining intensity is achieved.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
-
Dehydration and Mounting:
-
Dehydrate sections through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Scoring:
-
A pathologist scores the percentage of tumor cells with nuclear staining and the intensity of the staining (e.g., 0, 1+, 2+, 3+).
-
An H-score (Histoscore) can be calculated by multiplying the percentage of positive cells at each intensity level by the intensity score and summing the results. A specific H-score cutoff is used to define "Cyclin E1 positive."
-
Fluorescence in situ Hybridization (FISH) for CCNE1 Gene Amplification
Principle: FISH uses fluorescently labeled DNA probes to detect the copy number of the CCNE1 gene in interphase nuclei of FFPE tissue sections.
Protocol:
-
Slide Preparation:
-
Prepare 4-5 µm thick FFPE sections on positively charged slides.
-
Deparaffinize, rehydrate, and perform target retrieval as in the IHC protocol.
-
-
Protease Digestion:
-
Digest the tissue with a protease solution (e.g., pepsin) to allow probe penetration. The timing and concentration need to be optimized for the specific tissue.
-
-
Probe Application and Denaturation:
-
Apply a dual-color probe set consisting of a probe for the CCNE1 gene (e.g., labeled with a red fluorophore) and a control probe for the centromere of chromosome 19 (e.g., labeled with a green fluorophore).[14][15]
-
Co-denature the probe and the target DNA on the slide by heating to 75-80°C for 5-10 minutes.
-
-
Hybridization:
-
Incubate the slides in a humidified chamber at 37°C overnight to allow the probes to hybridize to their target sequences.
-
-
Post-Hybridization Washes:
-
Wash the slides in stringent wash buffers to remove unbound and non-specifically bound probes.
-
-
Counterstaining and Mounting:
-
Apply a DAPI (4',6-diamidino-2-phenylindole) counterstain to visualize the cell nuclei.
-
Mount with an anti-fade mounting medium.
-
-
Analysis:
Next-Generation Sequencing (NGS) for CCNE1 Copy Number Variation
Principle: NGS-based methods determine the copy number of the CCNE1 gene by quantifying the number of sequencing reads that align to that specific genomic region compared to a reference genome.
Workflow:
-
DNA Extraction:
-
Extract high-quality genomic DNA from FFPE tumor tissue or a fresh/frozen biopsy.
-
-
Library Preparation:
-
Sequencing:
-
Perform massively parallel sequencing on a platform such as Illumina or Ion Torrent.
-
-
Data Analysis:
-
Alignment: Align the sequencing reads to a human reference genome.
-
Read Depth Calculation: Count the number of reads that map to the CCNE1 gene and to control regions across the genome.
-
Normalization: Normalize the read depth to account for variations in sequencing depth and GC content.
-
Copy Number Calling: Use a bioinformatics algorithm (e.g., CANOES) to compare the normalized read depth of CCNE1 to a baseline from a set of normal samples to determine the copy number.[20] A copy number gain or amplification is called based on a predefined threshold.
-
Visualizing the Pathways and Processes
The following diagrams illustrate the key biological and experimental concepts discussed in this guide.
Caption: this compound's mechanism in Cyclin E1-high cancers.
Caption: Workflow for Cyclin E1 biomarker validation.
Caption: Cyclin E1 as a predictive biomarker for this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Zentalis Pharmaceuticals Announces FDA Fast Track Designation for this compound in Cyclin E1 Positive Ovarian Cancer Patients [quiverquant.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. assets-global.website-files.com [assets-global.website-files.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. onclive.com [onclive.com]
- 7. onclive.com [onclive.com]
- 8. targetedonc.com [targetedonc.com]
- 9. Zentalis Pharmaceuticals Shares Updated Clinical Data Demonstrating Meaningful this compound Activity in Cyclin E1+, Platinum-Resistant Ovarian Cancer | Zentalis Pharmaceuticals [ir.zentalis.com]
- 10. CCNE1 Amplification as a Predictive Biomarker of Chemotherapy Resistance in Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. Homologous Recombination Deficiency and Cyclin E1 Amplification Are Correlated with Immune Cell Infiltration and Survival in High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. abnova.com [abnova.com]
- 15. reparerx.com [reparerx.com]
- 16. Frontiers | Genomic instability and CCNE1 amplification as emerging biomarkers for stratifying high-grade serous ovarian cancer [frontiersin.org]
- 17. Copy Number Variation (CNV) Analysis | NGS & array methods [illumina.com]
- 18. pages.bionano.com [pages.bionano.com]
- 19. biocompare.com [biocompare.com]
- 20. Detection of copy-number variations from NGS data using read depth information: a diagnostic performance evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Azenosertib vs. CHK1 Inhibitors: A Comparative Analysis for Cancer Research
In the landscape of targeted cancer therapy, inhibitors of the DNA Damage Response (DDR) pathway have emerged as a promising strategy. Among these, agents targeting WEE1 kinase and Checkpoint Kinase 1 (CHK1) are at the forefront of clinical development. This guide provides a comparative analysis of Azenosertib, a selective WEE1 inhibitor, and various CHK1 inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, preclinical and clinical efficacy, and the experimental methodologies used for their evaluation.
Mechanism of Action: Distinct Roles in Cell Cycle Control
This compound is a potent and selective inhibitor of WEE1 kinase.[1][2][3] WEE1 is a critical negative regulator of the G2/M cell cycle checkpoint, preventing cells with DNA damage from entering mitosis by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1).[4][5] By inhibiting WEE1, this compound forces cancer cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.[1][2][3] This mechanism is particularly effective in tumors with a deficient G1 checkpoint, often due to p53 mutations, as they become heavily reliant on the G2/M checkpoint for survival.[6][7]
CHK1 inhibitors, on the other hand, target a key serine/threonine kinase in the ATR-CHK1 signaling pathway, which is activated in response to DNA damage and replication stress.[8][9][10] CHK1 plays a crucial role in the S and G2/M checkpoints by phosphorylating and inactivating CDC25 phosphatases, which are required for CDK activation.[8] Inhibition of CHK1 abrogates these checkpoints, leading to the accumulation of DNA damage, replication fork collapse, and ultimately, cell death.[11][12][13]
Preclinical Efficacy: A Head-to-Head Look at In Vitro and In Vivo Data
The preclinical activity of this compound and various CHK1 inhibitors has been extensively evaluated across a range of cancer cell lines and in vivo models. The following tables summarize key quantitative data to facilitate a direct comparison.
Table 1: In Vitro Cytotoxicity (IC50) of this compound and CHK1 Inhibitors in Cancer Cell Lines
| Compound | Target | Cell Line | Cancer Type | IC50 (nM) |
| This compound | WEE1 | A-427 | Lung Cancer | ~100-300 (biochemical IC50: 3.8 nM)[5][14] |
| OVCAR3 | Ovarian Cancer | Data not specified[15] | ||
| SW837 | Colorectal Cancer | Data not specified[10] | ||
| MIA PaCa-2 | Pancreatic Cancer | Data not specified[10] | ||
| Prexasertib | CHK1/2 | PEO1 | Ovarian Cancer | ~6-49[16] |
| OVCAR3 | Ovarian Cancer | ~1-10[17][18] | ||
| JHOS2 | Ovarian Cancer | 8400[17][18] | ||
| BV-173 | B-cell Acute Lymphoblastic Leukemia | 6.33[19] | ||
| REH | B-cell Acute Lymphoblastic Leukemia | 96.7[19] | ||
| SRA737 (CCT245737) | CHK1 | HT29 | Colon Cancer | 30-220 (cellular IC50)[7][20] |
| SW620 | Colon Cancer | 30-220 (cellular IC50)[7][20] | ||
| MiaPaCa-2 | Pancreatic Cancer | 30-220 (cellular IC50)[7][20] | ||
| Calu6 | Non-Small Cell Lung Cancer | 30-220 (cellular IC50)[7][20] | ||
| GDC-0575 | CHK1 | Melanoma cell lines | Melanoma | More potent than other CHK1i[21] |
Table 2: In Vivo Efficacy of this compound and CHK1 Inhibitors in Xenograft Models
| Compound | Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (TGI) / Outcome |
| This compound | A-427 CDX | Lung Cancer | 20, 40, 80 mg/kg, PO, QD | Dose-dependent TGI[14] |
| OVCAR3 CDX | Ovarian Cancer | Not specified | Significant TGI[15] | |
| SW837, SW1463 CDX | Colorectal Cancer | Not specified | Moderate monotherapy TGI, synergistic with KRASG12C inhibitors[10] | |
| MIA PaCa-2 CDX | Pancreatic Cancer | Not specified | Moderate monotherapy TGI, synergistic with KRASG12C inhibitors[10] | |
| Glioblastoma PDX | Glioblastoma | 80 mg/kg, PO, QD x 4 days | Well tolerated, significant checkpoint modulation[5] | |
| Prexasertib | HGSOC PDX | Ovarian Cancer | 8 mg/kg, BIDx3, rest 4 days | Anti-tumor activity across 14 models[4][13][22] |
| B-ALL PDX | B-cell Acute Lymphoblastic Leukemia | Not specified | Increased median survival[2] | |
| TNBC Xenografts (HCC1187, MX-1, HCC1806) | Triple-Negative Breast Cancer | Not specified | 83.8% - 94.2% TGI[23] | |
| Neuroblastoma Xenografts | Neuroblastoma | 10 mg/kg, BID x 3 days, rest 4 days | Tumor regression[24][25] | |
| SRA737 (CCT245737) | HT29 Xenograft | Colon Cancer | 150 mg/kg, PO | Inhibited tumor growth in combination with chemotherapy[20] |
| MYC-driven B-cell Lymphoma | B-cell Lymphoma | 150 mg/kg, PO | Significant single-agent activity[20][23] | |
| GDC-0575 | Colitis-Associated Cancer Mouse Model | Colon Cancer | Not specified | Impaired tumor development[26] |
Clinical Trial Data: A Glimpse into Therapeutic Potential
This compound and several CHK1 inhibitors have advanced into clinical trials, with some demonstrating promising anti-tumor activity.
This compound (WEE1 Inhibitor)
This compound has shown encouraging results as a monotherapy in heavily pretreated patients with platinum-resistant ovarian cancer (PROC), particularly in those with Cyclin E1-positive tumors.
Table 3: Clinical Efficacy of this compound Monotherapy in Platinum-Resistant Ovarian Cancer
| Trial | Patient Population | Dosing Schedule | Overall Response Rate (ORR) | Median Duration of Response (DoR) |
| DENALI (Phase 2) | Cyclin E1+ PROC (response-evaluable) | 400 mg QD (5 days on, 2 days off) | 34.9% | ~5.5 months (maturing)[27][28] |
| ZN-c3-001 (Phase 1) | Cyclin E1+ PROC (intermittent schedule) | ≥ 300 mg total daily dose | 34.8% | 5.2 months[29][30] |
| MAMMOTH (Phase 2) | Cyclin E1+ PROC | 400 mg (5 days on, 2 days off) | 31.3% | 4.2 months[29] |
CHK1 Inhibitors
The clinical development of CHK1 inhibitors has been more challenging, with some agents demonstrating modest single-agent activity and dose-limiting toxicities. Combination strategies are being actively explored to enhance their therapeutic window.
Table 4: Clinical Efficacy of Select CHK1 Inhibitors
| Compound | Trial Phase | Patient Population | Key Findings |
| Prexasertib | Phase 1b | Squamous Cell Carcinoma (SCC) | ORR: 15% in anal SCC, 5% in head and neck SCC. Median PFS: 1.6-3.0 months.[16][20] |
| SRA737 (CCT245737) | Phase 1/2 (in combination with gemcitabine) | Advanced Solid Tumors | ORR: 10.8% overall; 25% in anogenital cancer. Well-tolerated with lower myelotoxicity.[11][18] |
| Phase 1 (monotherapy) | Advanced Cancer | Well-tolerated but single-agent activity did not warrant further monotherapy development.[31] | |
| GDC-0575 | Phase 1 (in combination with gemcitabine) | Refractory Solid Tumors | Four confirmed partial responses. Hematological toxicities were frequent.[27] |
| Adavosertib (AZD1775) * | Phase 2 | Recurrent Uterine Serous Carcinoma | ORR: 29.4%. Median PFS: 6.1 months. Median DoR: 9.0 months.[32] |
| Phase 2 (in combination with cisplatin) | Metastatic Triple-Negative Breast Cancer | ORR: 26%. Median PFS: 4.9 months.[33][34] | |
| Phase 2 (in combination with carboplatin) | Platinum-Resistant Ovarian Cancer | ORR: 38%. Median PFS: 5.6 months.[29] |
Note: Adavosertib is a WEE1 inhibitor, but its clinical data is included here for a broader context of cell cycle checkpoint inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound and CHK1 inhibitors.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the inhibitors on cancer cell lines and calculate the IC50 values.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.[1][6][11][35][36]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control. Incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
Objective: To quantify the induction of apoptosis by measuring the activity of caspases 3 and 7.
Principle: The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases 3 and 7 to release aminoluciferin, a substrate for luciferase that generates a luminescent signal.[1][6][37][38][39]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the inhibitor as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells (if necessary) and express the results as a fold-change in caspase activity compared to the vehicle-treated control.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
Objective: To determine the effect of the inhibitors on cell cycle distribution.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the DNA content of the cells. By analyzing the PI fluorescence of a cell population using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4][8][12][24][40]
Protocol:
-
Cell Culture and Treatment: Culture cells to 60-70% confluency and treat with the inhibitor for the desired time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate at room temperature for 30 minutes in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a preclinical animal model.
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the inhibitor, and tumor growth is monitored over time to assess the drug's efficacy.[22][24]
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups. Administer the inhibitor (e.g., by oral gavage or intraperitoneal injection) according to the desired dosing schedule. The control group receives the vehicle.
-
Efficacy Assessment: Continue to measure tumor volume and body weight regularly throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowed size, or after a predetermined treatment period. At the end of the study, tumors can be excised for further analysis (e.g., Western blotting, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) as a percentage. Analyze survival data using Kaplan-Meier curves.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and CHK1 inhibitors, as well as a typical experimental workflow for their evaluation.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 2. Sierra Oncology Reports Encouraging Initial Progress from Ongoing Phase 1 Clinical Trials of Chk1 Inhibitor SRA737 [prnewswire.com]
- 3. Functional genetic screen identifies increased sensitivity to WEE1 inhibition in cells with defects in Fanconi Anaemia and HR pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. ulab360.com [ulab360.com]
- 7. Combination treatment of the oral CHK1 inhibitor, SRA737 and low dose gemcitabine, enhances the effect of PD-L1 blockade by modulating the immune microenvironment in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. ATR-Chk1 signaling inhibition as a therapeutic strategy to enhance cisplatin chemosensitivity in urothelial bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Phase I/II Trial of Oral SRA737 (a Chk1 Inhibitor) Given in Combination with Low-Dose Gemcitabine in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. WEE1 inhibition enhances the antitumor immune response to PD-L1 blockade by the concomitant activation of STING and STAT1 pathways in SCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CHK1 Inhibitors in Combination Chemotherapy: Thinking Beyond the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of Prexasertib, a Checkpoint Kinase 1 Inhibitor, in a Phase Ib Study of Patients with Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A phase Ib study of adavosertib, a selective Wee1 inhibitor, in patients with locally advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Phase I/II Trial of Oral SRA737 (a Chk1 Inhibitor) Given in Combination with Low-Dose Gemcitabine in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fda.gov [fda.gov]
- 20. Evaluation of Prexasertib, a Checkpoint Kinase 1 Inhibitor, in a Phase Ib Study of Patients with Squamous Cell Carcinoma [ouci.dntb.gov.ua]
- 21. Facebook [cancer.gov]
- 22. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sierra Oncology Reports Preclinical Efficacy for Chk1 inhibitor SRA737 in Treatment Refractory Ovarian Cancer Models at the EORTC-NCI-AACR Symposium [prnewswire.com]
- 24. Broad spectrum activity of the checkpoint kinase 1 inhibitor prexasertib as a single agent or chemopotentiator across a range of preclinical pediatric tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. GDC-0575, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. aacrjournals.org [aacrjournals.org]
- 29. ascopubs.org [ascopubs.org]
- 30. oncologynewscentral.com [oncologynewscentral.com]
- 31. A Phase 1/2 trial of SRA737 (a Chk1 inhibitor) administered orally in patients with advanced cancer. — Department of Oncology [oncology.ox.ac.uk]
- 32. ascopubs.org [ascopubs.org]
- 33. aacrjournals.org [aacrjournals.org]
- 34. Clinical Efficacy and Molecular Response Correlates of the WEE1 Inhibitor Adavosertib Combined with Cisplatin in Patients with Metastatic Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. aacrjournals.org [aacrjournals.org]
- 36. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]
- 38. promega.com [promega.com]
- 39. tripod.nih.gov [tripod.nih.gov]
- 40. Phase 1 trial of adavosertib (AZD1775) in combination with concurrent radiation and cisplatin for intermediate-risk and high-risk head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating RB1 Loss as a Sensitizing Biomarker to Azenosertib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of azenosertib's performance in cancers with retinoblastoma 1 (RB1) loss, supported by experimental data. It also explores alternative therapeutic strategies for RB1-deficient tumors, offering an objective overview for researchers and drug development professionals.
This compound: Targeting the G2/M Checkpoint in RB1-Deficient Cancers
This compound (ZN-c3) is a selective and orally bioavailable inhibitor of WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1][2] In cancers with a defective G1/S checkpoint, often due to mutations in genes like TP53, cells become heavily reliant on the WEE1-mediated G2/M checkpoint to repair DNA damage before entering mitosis.[1][3] Loss of the RB1 tumor suppressor, a key regulator of the G1/S transition, can lead to uncontrolled entry into the S phase, resulting in increased replication stress and DNA damage.[4][5] This heightened reliance on the G2/M checkpoint makes RB1-deficient cancer cells particularly vulnerable to WEE1 inhibition by this compound.
By inhibiting WEE1, this compound abrogates the G2/M checkpoint, forcing cells with unrepaired DNA damage to prematurely enter mitosis.[1][2] This leads to a process known as mitotic catastrophe, culminating in apoptosis (programmed cell death).[1][2] Preclinical studies have demonstrated that RB1 loss, especially in the context of concurrent TP53 mutations, sensitizes cancer cells to this compound.[4][5]
Preclinical Validation of RB1 Loss as a Predictive Biomarker for this compound Sensitivity
Experimental data from both in vitro cell line models and in vivo xenograft models have shown a significant increase in sensitivity to this compound in cancer cells with RB1 loss.
In Vitro Sensitivity of RB1-Deficient Cell Lines to this compound
Studies using small cell lung cancer (SCLC) and triple-negative breast cancer (TNBC) cell lines have demonstrated that concurrent loss of RB1 and TP53 significantly increases sensitivity to this compound compared to cells with only a TP53 mutation.[4][5] This is evidenced by a greater reduction in cell growth, as measured by the GRmax value.
| Cell Line Model | Genetic Background | Median GRmax (this compound) |
| SCLC | TP53 mutant, RB1 wild-type | -0.23 |
| SCLC | TP53 mutant, RB1 loss | -0.81 |
| TNBC | TP53 mutant, RB1 wild-type | 0.01 |
| TNBC | TP53 mutant, RB1 loss | -0.55 |
Table 1: In vitro sensitivity of SCLC and TNBC cell lines to this compound based on RB1 status. [4][5] A more negative GRmax value indicates greater growth inhibition.
Furthermore, knockdown of RB1 in RB1 wild-type cell lines sensitized them to this compound, while overexpression of RB1 in RB1-null cell lines led to desensitization, confirming the critical role of RB1 in mediating sensitivity to WEE1 inhibition.[4][5]
| Cell Line | Genetic Manipulation | Change in this compound Sensitivity (GRmax) |
| DMS53 (SCLC) | RB1 Knockdown | -0.47 to -0.94 |
| MDA-MB-231 (TNBC) | RB1 Knockdown | -0.02 to -0.5 |
| NCI-H1048 (SCLC) | RB1 Overexpression | -0.81 to -0.45 |
| MDA-MB-468 (TNBC) | RB1 Overexpression | -0.63 to -0.34 |
Table 2: Effect of RB1 manipulation on this compound sensitivity in SCLC and TNBC cell lines. [4][5]
In Vivo Antitumor Activity of this compound in RB1-Deficient Xenograft Models
The enhanced efficacy of this compound in RB1-deficient tumors has been confirmed in vivo using xenograft models. This compound demonstrated significantly greater tumor growth inhibition (TGI) in xenografts derived from cell lines with both TP53 and RB1 loss compared to those with TP53 mutation alone.[4][6]
| Xenograft Model | Genetic Background | Tumor Growth Inhibition (TGI) with this compound |
| NCI-H146 (SCLC) | TP53 and RB1 loss | 90% |
| MDA-MB-468 (TNBC) | TP53 and RB1 loss | 87% |
| DMS53 (SCLC) | TP53 mutation alone | 49% |
| MDA-MB-231 (TNBC) | TP53 mutation alone | 50% |
Table 3: In vivo antitumor activity of this compound in SCLC and TNBC xenograft models. [4][6]
Downstream signaling analysis of these xenograft models revealed that this compound treatment led to a significant increase in markers of DNA damage (γH2AX) and apoptosis (cleaved-caspase 3) in RB1-deficient tumors, providing a mechanistic basis for the observed in vivo efficacy.[4][5]
Signaling Pathway of this compound in RB1-Deficient Cancer Cells
The following diagram illustrates the proposed signaling pathway through which this compound induces cell death in RB1-deficient cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
RB1 Knockdown Using shRNA
-
Cell Seeding: Plate target cells (e.g., DMS53, MDA-MB-231) at a density that will result in 50-70% confluency on the day of transfection.
-
shRNA Transfection: Transfect cells with either a short hairpin RNA (shRNA) plasmid targeting RB1 (e.g., sequence: 5′-CGCATACTCCGGTTAGGACTGTTATGAA-3′) or a non-targeting control plasmid using a suitable transfection reagent.[2]
-
Selection: 48 hours post-transfection, begin selection with an appropriate antibiotic (e.g., puromycin at 2.5 µg/mL) to generate stable cell lines with RB1 knockdown.[2]
-
Validation: Confirm RB1 protein knockdown by Western blot analysis.
RB1 Overexpression
-
Plasmid Transfection: Transfect RB1-null cells (e.g., NCI-H1048, MDA-MB-468) with a plasmid encoding full-length human RB1 or an empty vector control using a lipid-based transfection reagent.[7][8]
-
Selection and Expansion: Select for stably transfected cells using an appropriate selection marker (e.g., G418). Expand positive clones.
-
Validation: Confirm RB1 protein overexpression by Western blot analysis.
Western Blotting for γH2AX and Cleaved Caspase-3
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 4-15% Tris-Glycine gel and transfer to a PVDF membrane.[9][10]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against γH2AX (Ser139) and cleaved caspase-3 (Asp175).[10][11]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL detection reagent and an imaging system.[9]
Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject 5-10 x 10^6 cancer cells (e.g., NCI-H146, MDA-MB-468) into the flank of immunodeficient mice.[4][12]
-
Tumor Growth: Monitor tumor growth until tumors reach a volume of 150-200 mm³.
-
Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., 60 mg/kg, orally, once daily) or vehicle control for the duration of the study.[4]
-
Tumor Measurement: Measure tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize mice and excise tumors for pharmacodynamic analysis (e.g., Western blotting for γH2AX and cleaved caspase-3).
Experimental Workflow for Validating RB1 as a Biomarker
The following diagram outlines the typical experimental workflow used to validate RB1 loss as a sensitizing biomarker for this compound.
Alternative Therapeutic Strategies for RB1-Deficient Cancers
The loss of RB1 creates specific vulnerabilities in cancer cells that can be exploited by other targeted therapies. Below is a comparison of this compound with other promising strategies for RB1-deficient cancers.
| Therapeutic Strategy | Target | Preclinical/Clinical Evidence in RB1-Deficient Cancers |
| This compound | WEE1 Kinase | Preclinical: Significant growth inhibition in RB1-deficient SCLC and TNBC cell lines and xenografts.[4][5] Clinical: Currently in clinical trials for various solid tumors, with some trials enrolling patients based on biomarkers like Cyclin E1 overexpression, which can be associated with RB1 pathway dysregulation.[13] |
| PARP Inhibitors (e.g., Olaparib, Talazoparib) | PARP1/2 | Preclinical: RB1-deficient osteosarcoma and lung adenocarcinoma cells show increased sensitivity to PARP inhibitors.[1][14] Clinical: FDA-approved for BRCA1/2-mutated cancers. Clinical trials are exploring their efficacy in other HRD-positive tumors, a state that can be induced by RB1 loss.[15][16] |
| Aurora Kinase Inhibitors (e.g., Alisertib, LY3295668) | Aurora A/B Kinases | Preclinical: Synthetic lethal interaction with RB1 loss in SCLC and other cancer models, leading to mitotic catastrophe.[3][17][18] Clinical: Alisertib has been evaluated in clinical trials for RB1-deficient tumors, showing modest activity.[19] |
| CHK1 Inhibitors (e.g., Prexasertib) | CHK1 | Preclinical: RB1-deficient TNBC cells show increased sensitivity to CHK1 inhibitors.[20][21] Clinical: Have been investigated in clinical trials, but development has been challenged by toxicity.[22][23] |
Table 4: Comparison of therapeutic strategies for RB1-deficient cancers.
Conclusion
The available preclinical data strongly support the validation of RB1 loss as a sensitizing biomarker to the WEE1 inhibitor this compound. The synthetic lethal interaction between RB1 deficiency and WEE1 inhibition provides a clear mechanistic rationale for the enhanced efficacy observed in RB1-deficient cancer models. While this compound shows significant promise, other targeted therapies, such as PARP inhibitors and Aurora kinase inhibitors, also exploit the vulnerabilities created by RB1 loss and represent potential alternative or combination treatment strategies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in patients with RB1-deficient tumors and to compare its efficacy against other targeted agents in this patient population.
References
- 1. PARP Inhibition as a Promising Option to Treat RB1 Deficient Osteosarcoma, Which Demonstrates Marked Vulnerability – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 2. RB1 knockdown cell lines [bio-protocol.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Aurora A Kinase Inhibition Is Synthetic Lethal With the Activation of MYCN in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (ZN-c3) / Zentalis Pharma [delta.larvol.com]
- 7. An optimized gene transfection system in WERI-Rb1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. addgene.org [addgene.org]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Mutant RB1 enhances therapeutic efficacy of PARPis in lung adenocarcinoma by triggering the cGAS/STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights [frontiersin.org]
- 16. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aurora A Kinase Inhibition Is Synthetic Lethal with Loss of the RB1 Tumor Suppressor Gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cells Lacking the RB1 Tumor Suppressor Gene Are Hyperdependent on Aurora B Kinase for Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. RB1 loss: Gene Variant Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 20. omb.w3.kanazawa-u.ac.jp [omb.w3.kanazawa-u.ac.jp]
- 21. Proteogenomic discovery of RB1-defective phenocopy in cancer predicts disease outcome, response to treatment, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Azenosertib Demonstrates Significant Efficacy in PARP Inhibitor-Resistant Cancers, Offering a New Strategy to Overcome Treatment Resistance
New York, NY – November 7, 2025 – The novel WEE1 inhibitor azenosertib is showing considerable promise in treating patients with PARP (poly-ADP ribose polymerase) inhibitor-resistant cancers, particularly in ovarian cancer, according to a comprehensive review of recent clinical trial data. Both as a monotherapy and in combination with PARP inhibitors, this compound has demonstrated the ability to overcome resistance, a major challenge in cancer therapy. This development offers a new therapeutic avenue for patients who have exhausted other treatment options.
PARP inhibitors have revolutionized the treatment of cancers with deficiencies in the homologous recombination repair (HRR) pathway, such as those with BRCA1/2 mutations. However, many patients eventually develop resistance to these drugs, necessitating new therapeutic strategies. This compound, by targeting the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint, introduces a synthetic lethal interaction in cancer cells, particularly in those already under replicative stress from PARP inhibition or inherent genomic instability.
Clinical Efficacy of this compound in PARP Inhibitor-Resistant Ovarian Cancer
Recent clinical trials have provided compelling evidence for the efficacy of this compound in heavily pretreated patients with platinum-resistant and PARP inhibitor-resistant ovarian cancer. The data highlights the drug's potential both as a standalone treatment and in combination with other agents.
This compound Monotherapy
Clinical data from the DENALI and MAMMOTH trials have underscored the potential of this compound as a monotherapy. In the Phase 2 DENALI trial (Part 1b), single-agent this compound demonstrated a significant overall response rate (ORR) of 34.9% in response-evaluable patients with Cyclin E1-positive, platinum-resistant ovarian cancer.[1][2] The median duration of response (mDOR) in this patient population was approximately 5.5 months.[1][2] The MAMMOTH study also showed an ORR of 31.3% in Cyclin E1+ patients treated with this compound monotherapy who were refractory to PARP inhibitors.
Combination Therapy
The combination of a WEE1 inhibitor with a PARP inhibitor is a rational approach to overcoming resistance. Preclinical models have shown that this combination enhances antitumor activity by inducing unsustainable levels of replication stress.[3] The Phase 2 EFFORT trial evaluated the efficacy of the WEE1 inhibitor adavosertib, both alone and in combination with the PARP inhibitor olaparib, in patients with PARP inhibitor-resistant ovarian cancer. The combination arm showed an ORR of 29% and a clinical benefit rate (CBR) of 89%.[3][4] While the combination of this compound with the PARP inhibitor niraparib was explored in the MAMMOTH trial, efficacious exposures of this compound were not reached in the combination arms, and further development of this specific combination is not being pursued.[5]
Comparison with Other Treatment Strategies
This compound and other WEE1 inhibitors represent a novel approach to tackling PARP inhibitor resistance. Other strategies being explored include combinations of PARP inhibitors with immunotherapy or anti-angiogenic agents. For instance, the combination of olaparib with the anti-angiogenic agent cediranib has shown activity in platinum-sensitive recurrent ovarian cancer. Combinations with immune checkpoint inhibitors like durvalumab are also under investigation.[6] However, this compound's mechanism of directly targeting cell cycle regulation in the context of DNA damage provides a distinct and promising alternative.
Quantitative Data Summary
The following tables summarize the key efficacy data from recent clinical trials of this compound and a comparative WEE1 inhibitor, adavosertib.
Table 1: Efficacy of this compound Monotherapy in Platinum-Resistant/PARP Inhibitor-Resistant Ovarian Cancer
| Trial Name | Patient Population | Treatment | Overall Response Rate (ORR) | Median Duration of Response (mDOR) |
| DENALI (Part 1b) | Cyclin E1+ Platinum-Resistant Ovarian Cancer (Response-Evaluable) | This compound Monotherapy | 34.9%[1][2] | ~5.5 months[1][2] |
| DENALI (Part 1b) | Cyclin E1+ Platinum-Resistant Ovarian Cancer (Intent-to-Treat) | This compound Monotherapy | 31.3%[1][2] | ~5.5 months[2] |
| MAMMOTH | Cyclin E1+ PARPi-Refractory Ovarian Cancer | This compound Monotherapy (400mg) | 31.3% | 4.2 months |
| ZN-c3-001 | Cyclin E1+ Platinum-Resistant Ovarian Cancer (Intermittent Dosing) | This compound Monotherapy | 34.8%[7] | 5.2 months[7] |
Table 2: Efficacy of Adavosertib in PARP Inhibitor-Resistant Ovarian Cancer (EFFORT Trial)
| Treatment Arm | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) | Median Duration of Response (mDOR) | Median Progression-Free Survival (PFS) |
| Adavosertib Monotherapy | 23%[3][4] | 63%[3][4] | 5.5 months[4] | 5.5 months[4] |
| Adavosertib + Olaparib | 29%[3][4] | 89%[3][4] | 6.4 months[4] | 6.8 months[4] |
Experimental Protocols
The preclinical and clinical findings supporting the efficacy of this compound are based on a range of established experimental methodologies.
Generation of PARP Inhibitor-Resistant Cell Lines
A common method to model PARP inhibitor resistance in the laboratory is through the long-term, continuous exposure of cancer cell lines to increasing concentrations of a PARP inhibitor, such as olaparib.[8] This process selects for cells that have developed mechanisms to survive and proliferate in the presence of the drug. Another approach involves the genetic modification of cells, for instance, by knocking out or knocking down key genes involved in DNA repair pathways to induce de novo resistance.[9]
In Vitro Synergy Assays
To assess the synergistic effect of combining a WEE1 inhibitor like this compound with a PARP inhibitor, researchers typically employ several in vitro assays:
-
Cell Viability Assays: Assays such as the WST-1 or MTT assay are used to measure the metabolic activity of cells, which is an indicator of cell viability and proliferation. Cancer cell lines are treated with the WEE1 inhibitor alone, the PARP inhibitor alone, and the combination of both at various concentrations. A synergistic effect is determined if the combination treatment results in a greater reduction in cell viability than the additive effect of the individual drugs.[10]
-
Cytotoxicity Assays: These assays measure the number of dead cells following treatment. Similar to viability assays, an increase in cytotoxicity with the combination therapy compared to single agents indicates a synergistic interaction.[10]
-
Flow Cytometry for Cell Cycle Analysis: This technique is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M). Treatment with a WEE1 inhibitor is expected to cause cells to bypass the G2/M checkpoint and enter mitosis prematurely, especially in the presence of DNA damage induced by a PARP inhibitor. This can be observed as a shift in the cell cycle profile.[10]
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the underlying biology and experimental design, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: this compound and PARP inhibitor synthetic lethality pathway.
Caption: Workflow for evaluating this compound in PARPi-resistant models.
References
- 1. targetedonc.com [targetedonc.com]
- 2. onclive.com [onclive.com]
- 3. onclive.com [onclive.com]
- 4. EFFORT Study of Adavosertib with or without Olaparib in Women with PARP-Resistant Ovarian Cancer - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 5. A Study of ZN-c3 and Niraparib in Subjects With Platinum-Resistant Ovarian Cancer [clin.larvol.com]
- 6. onclive.com [onclive.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Establishment and Molecular Characterization of an In Vitro Model for PARPi-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Combination of PARP and WEE1 inhibitors in vitro: Potential for use in the treatment of SHH medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Platinum Resistance: A Comparative Analysis of Azenosertib and Platinum Chemotherapy
For Immediate Release
In the landscape of ovarian cancer treatment, resistance to platinum-based chemotherapy remains a critical challenge. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the WEE1 inhibitor Azenosertib (ZN-c3) and traditional platinum chemotherapy, focusing on the context of cross-resistance. Drawing upon available preclinical and clinical data, we explore the potential of this compound to overcome mechanisms of platinum resistance.
Executive Summary
Performance Data: this compound vs. Platinum Chemotherapy
The following tables summarize key preclinical and clinical data, offering a comparative perspective on the efficacy of this compound and platinum agents.
Table 1: Preclinical Activity of Cisplatin in Ovarian Cancer Cell Lines
| Cell Line | Platinum Sensitivity Status | Cisplatin IC50 |
| A2780 | Sensitive | 1.5 µM[1] |
| A2780-DDP | Resistant | 7.5 µM[1] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of in vitro cell growth.
Table 2: Clinical Activity of this compound in Platinum-Resistant Ovarian Cancer (PROC)
| Clinical Trial | Treatment | Patient Population | Objective Response Rate (ORR) |
| DENALI (Part 1b) | This compound Monotherapy | Heavily pretreated, Cyclin E1-positive PROC | 34.9%[2] |
| Phase 1b Combination | This compound + Paclitaxel | Platinum-Resistant/Refractory Ovarian Cancer | 50.0%[3] |
| Phase 1b Combination | This compound + Carboplatin | Platinum-Resistant/Refractory Ovarian Cancer | 35.7%[3] |
Preclinical studies have consistently demonstrated a synergistic anti-tumor effect when this compound is combined with platinum agents in ovarian cancer models, particularly in those with Cyclin E1 overexpression.[4] This suggests that this compound may lower the threshold for platinum-induced cell death in resistant tumors.
Signaling Pathways and Mechanism of Action
Platinum-based chemotherapy, such as cisplatin and carboplatin, functions by creating DNA adducts, leading to intra- and inter-strand crosslinks. This damage, if not adequately repaired, triggers apoptosis. However, cancer cells can develop resistance through various mechanisms, including increased DNA repair capacity, reduced drug accumulation, and inactivation of apoptotic pathways.
This compound targets a distinct pathway. As a WEE1 inhibitor, it abrogates the G2/M checkpoint, a critical control point that allows cells to repair DNA damage before entering mitosis. By inhibiting WEE1, this compound forces cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and cell death. This mechanism is particularly effective in cancer cells with a deficient G1 checkpoint (often due to p53 mutations), which are highly reliant on the G2/M checkpoint for survival.
Caption: Signaling pathways of platinum chemotherapy and this compound.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a representative method for determining the cytotoxic effects of this compound and platinum chemotherapy on ovarian cancer cell lines.
-
Cell Seeding: Plate ovarian cancer cells (e.g., A2780, A2780-DDP) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or cisplatin for 72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.
Caption: Workflow for evaluating this compound and platinum synergy.
Conclusion
The available evidence strongly suggests that this compound and platinum chemotherapy do not exhibit cross-resistance. In fact, this compound shows significant promise in overcoming platinum resistance in ovarian cancer. Its distinct mechanism of action, targeting the WEE1-mediated G2/M checkpoint, provides a rational basis for its efficacy in tumors that have developed resistance to DNA-damaging agents. The synergistic effects observed in preclinical models and the encouraging clinical activity in platinum-resistant patient populations underscore the potential of this compound as a valuable therapeutic strategy in this challenging setting. Further preclinical studies providing direct comparative IC50 data in isogenic platinum-sensitive and -resistant cell lines would be invaluable to further solidify these findings.
References
- 1. researchgate.net [researchgate.net]
- 2. targetedonc.com [targetedonc.com]
- 3. A Study of ZN-c3 in Patients With Ovarian Cancer [clin.larvol.com]
- 4. Zentalis Announces Preclinical Data Supporting Cyclin E1 As A Predictive Marker For this compound Treatment At AACR Annual Meeting 2023 | Zentalis Pharmaceuticals [ir.zentalis.com]
Azenosertib On-Target Activity: A Comparative Kinase Profiling Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the on-target activity of Azenosertib, a potent and selective WEE1 kinase inhibitor, with other alternatives. The information presented is supported by experimental data to aid in the evaluation of this compound for research and development purposes.
Introduction to this compound and WEE1 Inhibition
This compound (ZN-c3) is a novel, orally bioavailable small molecule inhibitor of WEE1 kinase.[1][2] WEE1 is a critical regulator of the G2/M and S-phase cell cycle checkpoints, preventing entry into mitosis in the presence of DNA damage to allow for repair.[1][2] In many cancer cells, particularly those with a defective p53-dependent G1 checkpoint, reliance on the WEE1-mediated G2/M checkpoint is heightened.[1] Inhibition of WEE1 by this compound abrogates this checkpoint, forcing cells with unrepaired DNA damage to prematurely enter mitosis, leading to mitotic catastrophe and subsequent apoptosis.[1][2] This mechanism provides a promising therapeutic window for treating various solid tumors.
Kinase Profiling: this compound's Selectivity
The on-target activity and selectivity of this compound have been characterized through extensive kinase profiling. In a comprehensive screen against a panel of 476 kinases, this compound demonstrated high selectivity for WEE1.[1]
Comparative Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against WEE1 and a key off-target kinase, Polo-like kinase 1 (PLK1), in comparison to another well-characterized WEE1 inhibitor, Adavosertib (AZD1775).
| Compound | Target Kinase | IC50 (nmol/L) | Off-Target Kinase (PLK1) IC50 (nmol/L) | Selectivity (PLK1/WEE1) |
| This compound | WEE1 | 3.8[1] | 227[1] | ~60-fold |
| Adavosertib (AZD1775) | WEE1 | 5.2[3][4][5] | Not explicitly stated in the same panel | Not available from direct comparison |
Table 1: Comparison of in vitro kinase inhibitory potency of this compound and Adavosertib.
These data highlight that this compound is a highly potent WEE1 inhibitor.[1] Notably, it exhibits approximately 60-fold greater selectivity for WEE1 over PLK1.[1] Inhibition of PLK1 can be associated with toxicities, suggesting that this compound's selectivity may offer a more favorable safety profile.[1]
On-Target Cellular Activity of this compound
The on-target activity of this compound in a cellular context is confirmed by its effects on key downstream signaling molecules in the WEE1 pathway.
Key Pharmacodynamic Markers
| Marker | Biological Role | Effect of this compound |
| Phospho-CDK1 (Tyr15) | Inactivated form of CDK1, phosphorylated by WEE1 to halt cell cycle progression. | Dose-dependent reduction, indicating WEE1 inhibition and cell cycle progression.[1] |
| γH2AX | A marker of DNA double-strand breaks and DNA damage. | Increase, indicating accumulation of DNA damage as cells are forced into mitosis.[1] |
| Phospho-CHK1 (Ser345) | A key transducer kinase in the DNA damage response pathway. | This compound treatment can lead to changes in pCHK1 levels, reflecting the disruption of the DNA damage response. |
Table 2: Cellular pharmacodynamic markers of this compound on-target activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the WEE1 signaling pathway and a typical experimental workflow for assessing this compound's on-target activity.
Experimental Protocols
Kinase Selectivity Profiling (Representative)
Principle: To determine the inhibitory activity of this compound against a broad panel of kinases, an in vitro competition binding assay or a direct kinase activity assay is employed. The KiNativ™ platform, for instance, utilizes ATP/ADP-acyl phosphate probes that covalently label conserved lysine residues in the ATP binding site of active kinases.[6][7][8][9][10]
Methodology:
-
Lysate Preparation: Prepare lysates from a relevant cell line (e.g., HEK293) to obtain a source of native kinases.
-
Inhibitor Incubation: Incubate the cell lysate with varying concentrations of this compound or a vehicle control.
-
Probe Labeling: Add a biotinylated ATP/ADP acyl phosphate probe to the lysate. The probe will covalently bind to the active site of kinases that are not occupied by the inhibitor.
-
Enrichment: Lyse the cells and digest the proteins into peptides. Biotinylated peptides (from active kinases) are then enriched using streptavidin beads.
-
Mass Spectrometry: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the probe-labeled peptides.
-
Data Analysis: The reduction in the signal of a specific kinase peptide in the presence of this compound compared to the control is used to determine the percent inhibition and subsequently calculate the IC50 value.
Western Blot for Phospho-CDK1 (Tyr15) and Phospho-CHK1 (Ser345)
Principle: Western blotting is used to detect and quantify the levels of specific phosphorylated proteins in cell lysates, providing a measure of on-target engagement.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., A-427 lung cancer cells) and allow them to adhere.[1] Treat the cells with increasing concentrations of this compound (e.g., 0.1, 0.3, and 1 µmol/L) or DMSO as a control for a specified time (e.g., 16 hours).[1]
-
Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-CDK1 (Tyr15) and phospho-CHK1 (Ser345). A loading control antibody (e.g., β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize the levels of the phosphorylated proteins to the loading control.
Immunofluorescence for γH2AX Foci
Principle: Immunofluorescence microscopy is used to visualize and quantify the formation of γH2AX foci in the nucleus, which are indicative of DNA double-strand breaks.
Methodology:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound or a control as described above.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.[11][12]
-
Blocking: Block the cells with a blocking buffer (e.g., 1% BSA in PBST) to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Acquire images using a fluorescence or confocal microscope.
-
Analysis: Quantify the number of γH2AX foci per nucleus using image analysis software.
Conclusion
The available data robustly confirms the on-target activity of this compound as a potent and highly selective WEE1 kinase inhibitor. Kinase profiling demonstrates its superior selectivity over other kinases, such as PLK1, when compared to other WEE1 inhibitors. Cellular assays corroborate these findings, showing a clear dose-dependent engagement of the WEE1 pathway, leading to the expected downstream consequences of increased DNA damage and cell cycle disruption. These characteristics position this compound as a promising candidate for further investigation in oncology research and clinical development.
References
- 1. This compound Is a Potent and Selective WEE1 Kinase Inhibitor with Broad Antitumor Activity Across a Range of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is a Potent and Selective WEE1 Kinase Inhibitor with Broad Antitumor Activity Across a Range of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I study to assess the effect of adavosertib (AZD1775) on the pharmacokinetics of substrates of CYP1A2, CYP2C19, and CYP3A in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. LINCS Kinativ [maayanlab.cloud]
- 11. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Azenosertib
For Immediate Implementation by Laboratory and Drug Development Professionals
As a potent and selective WEE1 kinase inhibitor, Azenosertib is a cornerstone of progressive cancer research.[1] Ensuring its proper handling and disposal is not only a matter of regulatory compliance but also a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices for hazardous chemical waste management in a research environment.
Hazard Profile of this compound
This compound is classified with specific hazards that necessitate careful handling during disposal.[2] The following table summarizes its hazard classification according to the Globally Harmonized System (GHS), as detailed in its Safety Data Sheet (SDS).
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
Data sourced from the this compound Safety Data Sheet.[2]
Step-by-Step Disposal Protocol for this compound
The guiding principle for the disposal of this compound, as stated in its SDS, is to "Dispose of contents/container to in accordance with local regulation" (P501).[2] This protocol provides a general framework that should be adapted to comply with the specific requirements of your institution and local hazardous waste regulations.
1. Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure appropriate PPE is worn to mitigate exposure risks. This includes:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.[2]
-
Lab Coat: A standard laboratory coat to protect from skin contact.[2]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Unused or expired this compound powder should be collected in a designated hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste program.
-
Contaminated materials such as weigh boats, pipette tips, and gloves should be collected in a separate, clearly labeled hazardous waste container for solid chemical waste.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, leak-proof hazardous waste container for liquid chemical waste.
-
Ensure the container is compatible with the solvents used.
-
Do not pour this compound solutions down the drain.
-
3. Waste Container Labeling:
-
All hazardous waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
The name of the principal investigator or laboratory contact.
-
4. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
Secondary containment (e.g., a larger, chemically resistant bin) is recommended to contain any potential leaks.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation.
Visualizing the this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials in a laboratory setting.
Caption: this compound Disposal Decision Workflow.
Experimental Protocol: Decontamination of an this compound Spill
In the event of an accidental spill of this compound powder or solution, immediate and appropriate cleanup is essential to prevent exposure and contamination.
Materials:
-
This compound Spill Kit containing:
-
Absorbent pads or materials (e.g., vermiculite)
-
Two pairs of chemically resistant gloves
-
Safety goggles
-
Disposable lab coat or gown
-
Forceps or tongs
-
Hazardous waste disposal bags or container
-
Decontaminating solution (e.g., 70% ethanol, followed by soap and water)
-
Warning signs
-
Procedure:
-
Evacuate and Secure the Area:
-
Immediately alert others in the vicinity of the spill.
-
Restrict access to the spill area and post warning signs.
-
-
Don PPE:
-
Put on all required PPE from the spill kit, including double gloving.
-
-
Contain the Spill:
-
For liquid spills, carefully place absorbent pads around the perimeter of the spill to prevent it from spreading. Then, cover the spill with absorbent material, working from the outside in.
-
For solid spills, gently cover the powder with absorbent pads dampened with a decontaminating solution to avoid creating dust.
-
-
Clean the Spill:
-
Using forceps, carefully collect all absorbent materials and any broken glass into a designated hazardous waste bag or container.
-
Clean the spill area with a decontaminating solution (e.g., 70% ethanol), followed by a thorough wash with soap and water.
-
-
Dispose of Contaminated Materials:
-
Seal the hazardous waste bag/container.
-
Label it clearly as "Hazardous Waste: this compound Spill Debris."
-
Dispose of the waste through your institution's EHS department.
-
-
Decontaminate and Doff PPE:
-
Remove the outer pair of gloves and dispose of them as hazardous waste.
-
Remove the lab coat and goggles.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
-
-
Report the Incident:
-
Report the spill to your laboratory supervisor and EHS department, following your institution's incident reporting procedures.
-
By adhering to these guidelines, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious laboratory environment. Always prioritize safety and consult your institution's specific protocols.
References
Essential Safety and Handling Guide for Azenosertib (ZN-c3)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Azenosertib. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound (also known as ZN-c3) is a potent Wee1 inhibitor. The primary routes of occupational exposure are inhalation, ingestion, and skin or eye contact. Based on available safety data, this compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure to wash hands thoroughly after handling.[1] |
| Eye & Face Protection | Safety glasses with side shields or goggles | Must be worn to prevent eye contact. A face shield may be required for operations with a higher risk of splashing.[1] |
| Skin & Body Protection | Laboratory coat | A standard lab coat should be worn to prevent skin contact.[1] |
| Respiratory Protection | Not generally required for small quantities | Use in a well-ventilated area. If handling large quantities or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary. |
Safe Handling and Operational Protocol
Follow these step-by-step instructions for the safe handling of this compound in a laboratory setting.
2.1. Preparation and Engineering Controls:
-
Ensure the work area is clean and uncluttered.
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form or preparing solutions.
-
Have an emergency eyewash station and safety shower readily accessible.
2.2. Handling the Compound:
-
Don the appropriate PPE as outlined in the table above.
-
When weighing the solid compound, do so carefully to avoid generating dust.
-
If preparing a solution, add the solvent to the this compound powder slowly to prevent splashing.
-
Avoid eating, drinking, or smoking in the area where this compound is handled.[1]
2.3. Accidental Exposure Response:
-
If on Skin: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1]
-
If in Eyes: Rinse cautiously with water for several minutes.[1] If present, remove contact lenses and continue rinsing.[1] Seek medical attention.
-
If Swallowed: Rinse mouth with water.[1] Do not induce vomiting. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste this compound: Dispose of unused or expired this compound as hazardous chemical waste.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated, sealed hazardous waste container.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[1] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Safe Handling Workflow
The following diagram illustrates the logical steps for safely handling this compound.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
